molecular formula C8H8BrN3S B11980260 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide CAS No. 94794-27-1

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide

Cat. No.: B11980260
CAS No.: 94794-27-1
M. Wt: 258.14 g/mol
InChI Key: HMOSVEOPAUPPHT-VZUCSPMQSA-N
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Description

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide, a thiosemicarbazide derivative, is a valuable chemical intermediate in medicinal chemistry for the synthesis of novel heterocyclic compounds with potent biological activities. Its structure serves as a key precursor for the development of potential therapeutic agents, particularly in the fields of oncology and infectious disease research. In anticancer research, this compound is a documented building block for synthesizing novel 2-thiohydantoin derivatives. These synthesized compounds have demonstrated promising in vitro cytotoxic activity against human cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast carcinoma (MCF-7) . Furthermore, its structural framework is recognized in natural product-inspired drug discovery, where related hydrazinecarbothioamide compounds have been identified as mimetics with anti-cancer stem cell (CSC) activity , specifically suppressing tumorsphere formation . Beyond oncology, this chemotype is integral to developing new antimicrobials. Thiosemicarbazide derivatives containing 1,2,4-triazole moieties, synthesized from similar precursors, show significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The core structure also aligns with a general pharmacophore model for anticonvulsant agents, highlighting its utility in central nervous system drug research . This product is intended for research and development purposes only. For Research Use Only (RUO). Not for human, veterinary, or therapeutic use.

Properties

CAS No.

94794-27-1

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

[(E)-(4-bromophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+

InChI Key

HMOSVEOPAUPPHT-VZUCSPMQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=S)N)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)Br

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the physicochemical properties of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide, a thiosemicarbazone derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structural characterization, and potential applications of this compound.

Introduction: The Significance of Thiosemicarbazones

Thiosemicarbazones are a class of compounds characterized by the presence of a hydrazinecarbothioamide moiety. Their versatile coordination chemistry and diverse biological activities have established them as privileged scaffolds in drug discovery. The presence of nitrogen and sulfur donor atoms allows for the formation of stable complexes with various transition metals, often enhancing their therapeutic potential. The title compound, 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide, incorporates a bromophenyl group, which can influence its lipophilicity and pharmacokinetic profile, making it a compelling candidate for further investigation.

Synthesis and Structural Elucidation

The synthesis of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide is typically achieved through a straightforward condensation reaction between 4-bromobenzaldehyde and thiosemicarbazide. This reaction is often carried out in an alcoholic solvent, sometimes with a catalytic amount of acid to facilitate the reaction.

Experimental Protocol: Synthesis

Objective: To synthesize 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide.

Materials:

  • 4-Bromobenzaldehyde

  • Thiosemicarbazide

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) in absolute ethanol.

  • Add a solution of thiosemicarbazide (1 equivalent) in ethanol to the flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The mixture is refluxed for a period of 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.

  • The solid product is collected by filtration using a Büchner funnel, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction by providing a suitable medium for the condensation to occur. Its volatility allows for easy removal after the reaction is complete.

  • Acetic Acid as Catalyst: The acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of thiosemicarbazide.

  • Reflux: Heating the reaction mixture to its boiling point increases the rate of reaction, ensuring a higher yield in a shorter time frame.

Structural Characterization

The synthesized compound is characterized by a suite of analytical techniques to confirm its identity and purity.

FT-IR Spectroscopy: The FT-IR spectrum provides crucial information about the functional groups present in the molecule. Key vibrational frequencies are summarized in the table below. The presence of characteristic peaks for N-H, C=N, and C=S vibrations, and the absence of the C=O stretching band from the aldehyde starting material, confirm the formation of the thiosemicarbazone.

Wavenumber (cm⁻¹)Assignment
~3400-3100N-H stretching vibrations
~1600C=N (azomethine) stretching
~1300C=S stretching
~820C-Br stretching

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum typically shows signals for the aromatic protons of the bromophenyl ring, the azomethine proton (-CH=N-), and the protons of the hydrazinecarbothioamide moiety (-NH and -NH₂). The chemical shift of the azomethine proton is a characteristic feature.

  • ¹³C NMR: The carbon NMR spectrum displays signals for all the unique carbon atoms in the molecule. The downfield signal corresponding to the C=S carbon is a key indicator of the thiosemicarbazone structure.

¹H NMR Chemical Shifts (ppm)Assignment¹³C NMR Chemical Shifts (ppm)Assignment
~11.5 (s, 1H)-NH~178C=S
~8.3 (s, 1H)-CH=N~142C=N
~8.1 (s, 2H)-NH₂~135-128Aromatic C
~7.7-7.6 (m, 4H)Aromatic Protons

Note: The exact chemical shifts may vary depending on the solvent used.

Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide typically crystallizes in a monoclinic system. The crystal structure reveals important details about the planarity of the molecule and the nature of the intermolecular hydrogen bonds, which often involve the N-H groups and the sulfur atom.

Table of Selected Bond Lengths and Angles:

BondLength (Å)AngleDegree (°)
C=S~1.68C-N-N~118
C=N~1.28N-N=C~116
N-N~1.37C-C-Br~119
C-Br~1.90

Hirshfeld Surface Analysis: This computational tool is employed to visualize and quantify intermolecular interactions within the crystal lattice. The analysis of the Hirshfeld surface and the corresponding 2D fingerprint plots reveal the dominant interactions, which are typically H···H, C···H, and Br···H contacts, highlighting the importance of hydrogen bonding and halogen interactions in the crystal packing.

Physicochemical Properties

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the compound.

TGA/DSC Protocol:

  • A small sample (5-10 mg) of the compound is placed in an alumina crucible.

  • The sample is heated from ambient temperature to a higher temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The TGA curve records the change in mass as a function of temperature, while the DSC curve shows the heat flow.

A typical TGA thermogram for a thiosemicarbazone shows stability up to a certain temperature, followed by one or more decomposition steps. The DSC curve will show an endothermic peak corresponding to the melting point of the compound, followed by exothermic peaks associated with decomposition.

Solubility and Lipophilicity

Solubility: The solubility of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide is an important parameter for its formulation and biological testing. It is generally soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and sparingly soluble in alcohols like ethanol and methanol. Its solubility in water is typically low.

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical determinant of its pharmacokinetic properties. The LogP value can be determined experimentally using methods like the shake-flask method or estimated using computational software. For thiosemicarbazones, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for determining lipophilicity.[1][2]

Computational Studies: Density Functional Theory (DFT)

DFT calculations are a powerful tool to complement experimental data and provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.

Methodology:

  • Geometry Optimization: The molecular geometry is optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface and to aid in the assignment of experimental IR and Raman bands.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic transitions and reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Input Initial Molecular Structure Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Optimization Initial Guess Frequency Frequency Calculation Optimization->Frequency Optimized Structure FMO FMO Analysis (HOMO/LUMO) Optimization->FMO Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Optimization->Optimized_Geometry Final Structure Vibrational_Spectra Calculated Vibrational Spectra (IR, Raman) Frequency->Vibrational_Spectra Vibrational Modes Electronic_Properties Electronic Properties (HOMO-LUMO Gap, Reactivity) FMO->Electronic_Properties Orbital Energies

Biological Activity

Thiosemicarbazones are well-documented for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.[3] The activity is often attributed to the chelation of essential metal ions required for microbial growth or the inhibition of key enzymes.

Protocol for Minimum Inhibitory Concentration (MIC) Determination: The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.[4]

  • A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound Inoculation Inoculation of Microtiter Plate Compound_Dilution->Inoculation Inoculum_Prep Standardized Microbial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Value Determination of MIC Value Visual_Inspection->MIC_Value

Conclusion

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide is a molecule with a rich physicochemical profile that makes it a promising candidate for further research and development. Its straightforward synthesis, well-defined structure, and interesting biological activities warrant continued investigation. This guide has provided a comprehensive overview of its key properties and the experimental and computational methodologies used for their characterization, serving as a valuable resource for scientists in the field.

References

  • Kłys, A., et al. (2020). Lipophilicity Studies on Thiosemicarbazide Derivatives. Molecules, 25(18), 4241. Available at: [Link]

  • Elhady, H. A., Al-nathali, H. S., & El-Sayed, R. (2017). Use Of 2-(1-(4-bromophenyl) Ethylidene)hydrazinecarbothioamide And 2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide In The Syntheses Of 2-thiohydantoin, Pyrimidine Derivatives: Evaluation Of Their Antimicrobial Activities. International Journal of Advanced Research, 5(10), 836-848. Available at: [Link]

  • Bąk, A., et al. (2021). Determination of Lipophilicity of New Thiosemicarbazide and 1,2,4-triazole-3-thione Derivatives Using Reversed-Phase HPLC Method and Theoretical Calculations. Molecules, 26(11), 3326. Available at: [Link]

  • El-Sayed, R. et al. (2019). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. SN Applied Sciences, 1, 451. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Thiosemicarbazones, a versatile class of compounds, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1] The thermodynamic stability of these molecules is a critical parameter that dictates their shelf-life, formulation feasibility, and ultimately, their efficacy and safety as therapeutic agents. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide and its derivatives. We will delve into the theoretical underpinnings and practical applications of both experimental thermal analysis techniques and computational chemistry, offering a holistic understanding for researchers in the field of drug discovery and development.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with stability being a primary hurdle. Thermodynamic stability refers to the tendency of a compound to exist in its lowest energy state under a given set of conditions. For a pharmaceutical compound, this translates to resistance against chemical degradation and physical changes over time. A thermodynamically stable molecule is less likely to decompose into potentially toxic byproducts or change its solid-state form, which could alter its solubility and bioavailability.

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide derivatives have emerged as promising scaffolds for the development of novel therapeutics, exhibiting a range of biological activities.[1] The presence of the bromophenyl moiety and the thiosemicarbazone core contributes to their pharmacological profile. Understanding the thermodynamic stability of these derivatives is paramount for:

  • Lead Optimization: Guiding medicinal chemists in designing and synthesizing new analogs with improved stability profiles.

  • Formulation Development: Selecting appropriate excipients and storage conditions to ensure the long-term integrity of the drug product.

  • Regulatory Approval: Providing essential data for regulatory submissions to demonstrate the safety and shelf-life of the final pharmaceutical product.

This guide will explore the two primary pillars for evaluating the thermodynamic stability of these compounds: experimental thermal analysis and computational modeling.

Experimental Assessment of Thermodynamic Stability

Experimental thermal analysis techniques are the cornerstone for characterizing the thermodynamic stability of solid-state materials. These methods involve subjecting a sample to a controlled temperature program and measuring the resulting changes in its physical and chemical properties.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This analysis provides critical information about the thermal stability and decomposition profile of the compound.

Causality Behind Experimental Choices: The choice of TGA as a primary analytical tool is dictated by its ability to directly quantify mass loss associated with decomposition, dehydration, or desolvation. The resulting thermogram provides distinct temperature ranges where the compound is stable and where it begins to degrade. The atmosphere (inert or oxidative) is a critical parameter; an inert atmosphere like nitrogen is typically used to study the intrinsic thermal decomposition without the influence of oxidation.[3]

Experimental Protocol: Thermogravimetric Analysis of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide Derivatives

  • Sample Preparation:

    • Ensure the sample is a homogenous, fine powder to promote uniform heating.[4]

    • Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina).[4][5]

  • Instrument Setup:

    • Place the crucible in the TGA instrument's microbalance.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.[5]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, typically ambient (e.g., 25-30 °C).

    • Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature that ensures complete decomposition (e.g., 600-800 °C).[5]

  • Data Acquisition and Analysis:

    • Continuously record the sample mass as a function of temperature.

    • Plot the percentage of initial mass versus temperature to generate the TGA curve.

    • The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum mass loss rates.[3]

Data Presentation: Interpreting TGA and DTG Curves

The TGA thermogram of a typical thiosemicarbazone derivative will show a region of stability followed by one or more steps of mass loss, indicating decomposition.[6]

ParameterDescriptionSignificance for Stability Assessment
Onset Decomposition Temperature (Tonset) The temperature at which significant mass loss begins.A primary indicator of thermal stability. A higher Tonset signifies greater stability.
Peak Decomposition Temperature (Tpeak) The temperature of the maximum rate of mass loss, identified from the DTG curve.Provides further insight into the decomposition kinetics.
Decomposition Steps The number of distinct mass loss events.Can indicate a multi-stage decomposition process, providing clues about the degradation pathway.[6]
Residual Mass The percentage of mass remaining at the end of the experiment.Represents the non-volatile decomposition products.

Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_interpretation Interpretation prep1 Homogenize Sample prep2 Weigh 5-10 mg prep1->prep2 inst1 Place in Crucible prep2->inst1 inst2 Load into TGA inst1->inst2 inst3 Set N2 Atmosphere inst2->inst3 ana1 Ramp Temperature (10°C/min) inst3->ana1 ana2 Record Mass vs. Temp ana1->ana2 ana3 Generate TGA/DTG Curves ana2->ana3 interp1 Determine Tonset, Tpeak ana3->interp1 interp2 Analyze Decomposition Steps interp1->interp2 interp3 Assess Thermodynamic Stability interp2->interp3

Caption: Workflow for assessing thermal stability using TGA.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7] DSC is highly sensitive to thermal events such as melting, crystallization, and glass transitions.[8]

Causality Behind Experimental Choices: While TGA tracks mass changes, DSC detects changes in heat flow, providing complementary information. For crystalline compounds like the target derivatives, DSC is invaluable for determining the melting point, which is a key indicator of the stability of the crystal lattice. A higher and sharper melting point generally correlates with a more stable crystalline form.[9] Furthermore, DSC can reveal the presence of polymorphs, which are different crystalline forms of the same compound that can have different stabilities and bioavailabilities.

Experimental Protocol: Differential Scanning Calorimetry of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide Derivatives

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into a clean DSC pan (e.g., aluminum).

    • Hermetically seal the pan to prevent any loss of volatile components during the analysis.[5]

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point.

    • Ramp the temperature at a constant heating rate (e.g., 5-10 °C/min) through the thermal events of interest.[5]

  • Data Acquisition and Analysis:

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • Plot the heat flow (in W/g or mW) versus temperature to generate the DSC thermogram.

    • Analyze the thermogram to identify endothermic (melting) and exothermic (crystallization, decomposition) peaks.

Data Presentation: Interpreting DSC Thermograms

The DSC thermogram provides a wealth of information about the thermal behavior of the compound.

ParameterDescriptionSignificance for Stability Assessment
Melting Point (Tm) The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak.A sharp, well-defined melting point at a high temperature is indicative of a pure and stable crystalline compound.
Enthalpy of Fusion (ΔHfus) The amount of heat absorbed during melting, calculated from the area of the melting peak.Reflects the strength of the intermolecular forces in the crystal lattice. A higher ΔHfus suggests a more stable crystal structure.
Polymorphic Transitions The appearance of multiple melting peaks or other thermal events before the final melting.Indicates the presence of different crystalline forms with varying stabilities.
Decomposition An exothermic or endothermic event, often broad, that occurs after melting.Provides information about the thermal degradation of the compound in its molten state.

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to predict and understand the thermodynamic stability of molecules.[10] DFT calculations can provide insights into the intrinsic stability of a molecule based on its electronic structure, complementing experimental findings.

Causality Behind Computational Choices: DFT is chosen for its balance of computational cost and accuracy in predicting the electronic properties and energies of molecules.[1] By calculating thermodynamic parameters such as the enthalpy of formation and Gibbs free energy of formation, we can quantitatively assess the relative stability of different derivatives or conformers. The HOMO-LUMO energy gap is another important parameter; a larger gap generally suggests higher kinetic stability and lower chemical reactivity.[11]

Methodology for DFT Calculations

  • Geometry Optimization:

    • The first step is to obtain the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[12]

  • Frequency Calculations:

    • Vibrational frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[13]

  • Calculation of Thermodynamic Parameters:

    • From the results of the frequency calculations, various thermodynamic parameters at a standard temperature and pressure (e.g., 298.15 K and 1 atm) can be extracted, including:

      • Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative ΔHf° indicates greater thermodynamic stability.[14]

      • Gibbs Free Energy of Formation (ΔGf°): The change in Gibbs free energy under the same conditions. This is the most direct measure of thermodynamic stability, with a more negative value indicating a more stable compound.[15]

      • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Data Presentation: Correlating Computational and Experimental Data

A key aspect of a comprehensive stability analysis is the correlation of computational predictions with experimental results. For a series of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide derivatives, one would expect to see a trend where compounds with more negative calculated ΔGf° values also exhibit higher experimental decomposition temperatures (Tonset) from TGA.

DerivativeCalculated ΔGf° (kcal/mol)Experimental Tonset (°C) from TGA
Derivative A-XY
Derivative B-(X+a)Y+b
Derivative C-(X-c)Y-d

Note: This is a representative table. Actual values would be populated from specific research findings.

Logical Relationship between Computational Parameters and Stability

DFT_Stability cluster_dft DFT Calculations cluster_params Calculated Parameters cluster_stability Thermodynamic Stability dft1 Geometry Optimization dft2 Frequency Calculation dft1->dft2 dft3 Thermodynamic Parameter Calculation dft2->dft3 param1 ΔGf° (Gibbs Free Energy) dft3->param1 param2 ΔHf° (Enthalpy) dft3->param2 param3 HOMO-LUMO Gap dft3->param3 stab1 Intrinsic Molecular Stability param1->stab1 More Negative = More Stable param2->stab1 More Negative = More Stable stab2 Chemical Reactivity param3->stab2 Larger Gap = Less Reactive

Caption: Relationship between DFT parameters and stability.

A study on (E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide, a close analog, performed a conformational analysis and found the most stable conformer through DFT calculations.[10][16] Such studies are crucial as the relative stability of different conformers can influence the overall properties of the compound.

Conclusion and Future Directions

The thermodynamic stability of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide derivatives is a critical determinant of their potential as viable drug candidates. This guide has outlined a dual-pronged approach, combining the empirical evidence from experimental thermal analysis with the predictive power of computational chemistry, to build a robust understanding of their stability profiles.

  • TGA provides a clear picture of the thermal decomposition pathway and the temperature limits of stability.

  • DSC offers insights into the crystalline nature, melting behavior, and potential polymorphism of these compounds.

  • DFT calculations allow for the in-silico prediction of intrinsic molecular stability, guiding the rational design of more stable derivatives.

Future research in this area should focus on establishing a comprehensive database of experimental thermal analysis data for a wider range of these derivatives. Furthermore, developing and validating quantitative structure-property relationship (QSPR) models that correlate computational thermodynamic parameters with experimental stability data will be invaluable for accelerating the drug discovery process. By integrating these multidisciplinary approaches, researchers can more effectively navigate the challenges of drug development and unlock the full therapeutic potential of this promising class of compounds.

References

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  • Pitucha, M., et al. (2023). Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. ResearchGate. Available at: [Link]

  • Zhuo, Q., et al. (2018). Gibbs free energy profile for the DFT-calculated formation mechanism of complex 1 at 298 K. ResearchGate. Available at: [Link]

  • Chaudhari, P. & Sale, V. (2014). Differential Scanning Calorimetry: A Review. Journal of Pharmaceutical Analysis.
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  • Computational Study of the Enthalpies of Formation, ΔfH°, and Mean Bond Enthalpies, mBEs, of H4-nEXn0/- and H3-nEXn+/0 (E = C, B; X = F−I). (2007). The Journal of Physical Chemistry A. Available at: [Link]

  • Bromide Enthalpy of Formation. Active Thermochemical Tables. Available at: [Link]

  • Saravanan, R. R., et al. (2025). Synthesis, Structural Characterization, and Quantum Chemical Analysis of (E)-2-(1-(4-Bromophenyl)ethylidene)
  • Saravanan, R. R., et al. (2026). Synthesis, Structural Characterization, and Quantum Chemical Analysis of (E)-2-(1-(4-Bromophenyl)ethylidene)hydrazinecarbothioamide: A Potential Candidate for Biological Applications. ResearchGate. Available at: [Link]

  • Gupta, S., et al. (2026). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. MDPI. Available at: [Link]

  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (2021). PMC. Available at: [Link]

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  • Manjunath, H. R., et al. (2024). Computational Analysis of Density Functional Theory (DFT method), Thermodynamic Investigations and Molecular Docking Studies on 1-(2´-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one.
  • Kumar, A. & Singh, S. K. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides.
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Methodological & Application

Application Notes and Protocols for In Vitro Antimicrobial Assays of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Antimicrobial Potential of Thiosemicarbazones

Thiosemicarbazones are a class of organic compounds recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential for the enzymatic activities within microbial cells, thereby disrupting vital metabolic pathways.[1][4] The compound 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide belongs to this promising class of molecules.[5] Its structural features, particularly the presence of a bromine atom and the thiosemicarbazone moiety, suggest a potential for significant antimicrobial efficacy.[6]

These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial activity of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and reliable data for research and drug development purposes.[7][8][9]

Fundamental Principles of Antimicrobial Susceptibility Testing

The primary objective of in vitro antimicrobial susceptibility testing is to determine the concentration of a compound required to inhibit or kill a specific microorganism. This is typically quantified by two key parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): The lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial inoculum.[11][12]

An additional qualitative method, the agar disk diffusion assay , provides a preliminary assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[13][14]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a panel of microorganisms.[1][7]

  • 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Incubator

  • Preparation of the Test Compound:

    • Prepare a stock solution of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide in DMSO.[15] The concentration should be at least 100-fold higher than the highest concentration to be tested.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control (Positive Control): A well containing only broth and the microbial inoculum.

    • Sterility Control (Negative Control): A well containing only broth.

    • Reference Antibiotic Control: A row with a known antibiotic undergoing serial dilution and inoculation.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[11]

  • Reading the MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10][11]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Stock Solution of Test Compound C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D F Incubate at 35-37°C for 18-24h (bacteria) or 24-48h (fungi) D->F E Include Growth and Sterility Controls E->D G Visually Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for MIC determination using broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed subsequently to the MIC determination to assess whether the compound is microbicidal or microbistatic.[11][12]

  • Microtiter plate from the MIC assay

  • Nutrient Agar (NA) or Tryptic Soy Agar (TSA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Sterile micropipettes and tips

  • Selection of Wells:

    • From the completed MIC assay, select the wells corresponding to the MIC and all higher concentrations that showed no visible growth.[11][12]

  • Subculturing:

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.[11]

    • Spread the aliquot evenly onto a properly labeled agar plate.[11]

  • Growth Control Subculture:

    • To determine the initial bacterial concentration, plate an aliquot from the positive control (growth control) well. This may require serial dilution of the positive control culture to obtain a countable number of colonies.[11]

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading the MBC/MFC:

    • After incubation, count the number of colonies on each plate.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[12]

MBC_Workflow A Completed MIC Plate B Select Wells with No Visible Growth (MIC and higher concentrations) A->B C Aliquot and Spread 100µL from Selected Wells onto Agar Plates B->C D Incubate Agar Plates (35-37°C, 18-48h) C->D E Count Colonies (CFU) D->E F Determine MBC/MFC: Lowest concentration with ≥99.9% killing E->F

Caption: Workflow for MBC/MFC determination following MIC assay.

Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.[13][14][16]

  • 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and/or fungal strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Positive control antibiotic disks

  • Solvent for dissolving the compound (e.g., DMSO)

  • Incubator

  • Calipers or a ruler

  • Preparation of Test Disks:

    • Dissolve a known weight of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide in a suitable solvent to a specific concentration.

    • Impregnate sterile filter paper disks with a defined volume of the compound solution and allow them to dry completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.[17]

    • Dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[17]

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[17]

  • Disk Placement:

    • Aseptically place the prepared test disks and a positive control antibiotic disk onto the inoculated agar surface.[13][14]

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[13][18]

    • Gently press the disks to ensure complete contact with the agar.[14]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[16]

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[18]

Disk_Diffusion_Workflow A Prepare Test Disks with 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide D Place Test and Control Disks on Agar Surface A->D B Prepare Standardized Inoculum (0.5 McFarland) C Inoculate MHA Plate for Confluent Growth B->C C->D E Incubate Plates (35-37°C, 18-48h) D->E F Measure Diameter of Zones of Inhibition (mm) E->F

Caption: Workflow for the agar disk diffusion assay.

Data Presentation and Interpretation

The results of the antimicrobial assays should be presented in a clear and concise manner.

Table 1: Example MIC and MBC Data for 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide
MicroorganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 2921316322
Escherichia coliATCC 25922321284
Candida albicansATCC 900288324

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[11]

Table 2: Example Zone of Inhibition Data for 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide
MicroorganismStrainZone of Inhibition (mm)
Staphylococcus aureusATCC 2921318
Escherichia coliATCC 2592214
Candida albicansATCC 9002820

Interpretation: The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. Larger zones indicate greater antimicrobial activity.

Trustworthiness and Self-Validation

To ensure the validity and reliability of the results, the following quality control measures are essential:

  • Use of Reference Strains: Employing well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) ensures consistency and comparability of results across different laboratories.

  • Positive and Negative Controls: The inclusion of growth and sterility controls in each assay validates the viability of the microorganisms and the sterility of the media, respectively.

  • Reference Antibiotics: Testing a known antibiotic alongside the experimental compound provides a benchmark for antimicrobial activity and confirms the susceptibility of the test organisms.

  • Replicates: Performing each experiment in triplicate is crucial for assessing the reproducibility of the results.[1]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro antimicrobial evaluation of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide. By adhering to these standardized methods and incorporating rigorous quality control measures, researchers can generate high-quality, reproducible data to accurately assess the antimicrobial potential of this and other novel thiosemicarbazone derivatives. This information is critical for guiding further preclinical development and understanding the therapeutic potential of this class of compounds.

References

  • Andrews, J. M. (2006, March 1). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • The Society of International sustaining growth for Antimicrobial Articles. (2012). Minimal Bactericidal Concentration Determination Method I. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005, October 15). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Retrieved from [Link]

  • Olar, R., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Ersoy, F., & West, J. T. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Leclercq, R., et al. (2013, February 15). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. Retrieved from [Link]

  • WOAH. (n.d.). Disk diffusion method. Retrieved from [Link]

  • EUCAST. (2026, March 9). EUCAST - Home. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2021, October 1). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • National Institute for Communicable Diseases. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Popiołek, Ł., et al. (2025, January 1). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Retrieved from [Link]

  • Çetin, A., & Kantar, C. (2024, April 30). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. Retrieved from [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • Elhady, H. A., Al-nathali, H. S., & El-Sayed, R. (2017). Use Of 2-(1-(4-bromophenyl) Ethylidene)hydrazinecarbothioamide And 2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide In The Syntheses Of 2-thiohydantoin, Pyrimidine Derivatives: Evaluation Of Their Antimicrobial Activities. International Journal of Advanced Research. Retrieved from [Link]

  • Olar, R., et al. (2022, March 24). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Taylor & Francis Online. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Retrieved from [Link]

  • Kocoglu, S., et al. (2024, September 16). Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation. RSC Publishing. Retrieved from [Link]

  • Gambino, D., et al. (2024, March 20). Proving the Antimicrobial Therapeutic Activity on a New Copper–Thiosemicarbazone Complex. ACS Publications. Retrieved from [Link]

  • Çetin, A., & Kantar, C. (2026, March 11). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. ResearchGate. Retrieved from [Link]

  • Al-Dhfyan, A., et al. (2025, September 6). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. Retrieved from [Link]

  • Sharma, S., & Singh, P. (2025, February 28). Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies. Oriental Journal of Chemistry. Retrieved from [Link]

  • Elhady, H. A., Al-nathali, H. S., & El-Sayed, R. (2017, October 29). Use Of 2-(1-(4-bromophenyl) Ethylidene)hydrazinecarbothioamide And 2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide In The Syntheses Of 2-thiohydantoin, Pyrimidine Derivatives: Evaluation Of Their Antimicrobial Activities. International Journal of Advanced Research. Retrieved from [Link]

  • Asadi, M., et al. (n.d.). Synthesis and in vitro antibacterial evaluation of some thiosemicarbazides and thiosemicarbazones. Scirp.org. Retrieved from [Link]

  • Ben-Ayed, F., et al. (n.d.). A Convenient Synthesis and Antimicrobial Activity of Functionalized 1,2,4-Triazoles and 3-Amino-alkyltetraazabicyclo[3.3.0]octan. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide. Retrieved from [Link]

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Using 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide as a chelating ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note & Technical Protocol for Senior Scientists and Drug Development Professionals

Executive Summary

The rational design of metallodrugs relies heavily on the selection of versatile chelating ligands. 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide , commonly referred to as 4-bromobenzaldehyde thiosemicarbazone (4-BBTS) , has emerged as a highly effective N,S-bidentate ligand in transition metal coordination chemistry. The incorporation of the highly electronegative bromine atom on the phenyl ring serves a dual purpose: it modulates the electronic density at the azomethine nitrogen to tune metal-binding affinity, and it significantly enhances the lipophilicity of the resulting complex, a critical parameter for cellular membrane permeation.

This application note provides an in-depth mechanistic overview, validated synthesis protocols, and analytical frameworks for utilizing 4-BBTS in the development of bioactive transition metal complexes (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺)[1].

Coordination Dynamics & Thione-Thiol Tautomerism

The pharmacological versatility of 4-BBTS is fundamentally rooted in its structural plasticity. In the solid state, 4-BBTS exists predominantly in the neutral thione form. However, in solution—particularly in the presence of basic metal salts (like acetates)—it undergoes tautomerization to the thiol form[2].

  • Neutral Coordination (Thione): Coordinates as a neutral bidentate ligand (HL), typically yielding complexes of the type [M(HL)2​X2​] .

  • Anionic Coordination (Thiolate): Deprotonation of the thiol yields an anionic ligand (L⁻), driving the formation of highly stable, neutral complexes of the type [M(L)2​] [2].

The ability of 4-BBTS to form stable 5-membered chelate rings via the azomethine nitrogen and the thiocarbonyl sulfur is the thermodynamic driver for its high metal affinity[3].

G A 4-Bromobenzaldehyde + Thiosemicarbazide B 4-BBTS (Thione Form) Neutral Ligand (HL) A->B Condensation (H+, Heat) C 4-BBTS (Thiol Form) Anionic Ligand (L-) B->C Tautomerization (Base/Solvent) D Metal Complex [M(L)2] or[M(HL)X2] B->D + M(II) Salt Neutral Coord. C->D + M(II) Salt Anionic Coord.

Workflow of 4-BBTS synthesis, thione-thiol tautomerism, and metal coordination.

Experimental Methodologies

The following self-validating protocols emphasize the causality behind each experimental choice to ensure reproducibility and high-yield synthesis.

Protocol A: Synthesis of the 4-BBTS Ligand

Objective: To synthesize high-purity 4-BBTS via acid-catalyzed condensation.

  • Preparation of Precursors: Dissolve 10 mmol (1.85 g) of 4-bromobenzaldehyde in 25 mL of absolute ethanol. In a separate flask, dissolve 10 mmol (0.91 g) of thiosemicarbazide in 25 mL of hot absolute ethanol[1].

    • Causality: Absolute ethanol is used to prevent the hydrolysis of the intermediate hemiaminal back to the starting materials.

  • Catalysis: Add 3–5 drops of glacial acetic acid to the thiosemicarbazide solution.

    • Causality: The acid protonates the carbonyl oxygen of 4-bromobenzaldehyde, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the terminal amine ( NH2​ ) of the thiosemicarbazide.

  • Reflux: Mix the two solutions and reflux continuously at 70–80 °C for 4 to 7 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).

  • Crystallization: Reduce the solvent volume by half under reduced pressure. Allow the mixture to cool to 4 °C overnight.

  • Isolation: Filter the resulting light-yellow precipitate, wash with cold ethanol and diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl2​ .

Protocol B: Synthesis of Bis(4-BBTS) Copper(II) Complex

Objective: To synthesize the [Cu(L)2​] complex utilizing the deprotonated thiolate form of 4-BBTS.

  • Ligand Solubilization: Dissolve 2 mmol of the synthesized 4-BBTS in 30 mL of hot ethanol.

  • Metal Salt Addition: Dissolve 1 mmol of Copper(II) acetate monohydrate ( Cu(CH3​COO)2​⋅H2​O ) in 15 mL of ethanol.

    • Causality: Acetate is specifically chosen over chloride or sulfate. The acetate anion acts as a weak Brønsted base, abstracting the hydrazinic proton from the tautomerized thiol form of 4-BBTS. This drives the equilibrium entirely toward the anionic thiolate ligand ( L− ), ensuring the formation of the neutral [Cu(L)2​] complex rather than a charged species.

  • Complexation: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring at 60 °C. A distinct color change (typically to dark green/brown) will occur immediately, indicating Ligand-to-Metal Charge Transfer (LMCT).

  • Reflux & Isolation: Reflux for 3 hours. Cool to room temperature, filter the microcrystalline precipitate, wash with warm water (to remove unreacted metal salts) and cold ethanol, and dry under vacuum.

Analytical Characterization Framework

To validate the structural integrity and coordination geometry of the synthesized complexes, cross-reference your analytical outputs against the established physicochemical markers summarized below[1],[4].

Analytical TechniqueFree 4-BBTS LigandMetal Complex (e.g., Cu²⁺)Mechanistic Interpretation
FT-IR: ν(C=N) azomethine ~1610 - 1625 cm⁻¹~1580 - 1595 cm⁻¹A negative shift (red-shift) indicates the withdrawal of electron density from the C=N bond due to coordination of the azomethine nitrogen to the metal center.
FT-IR: ν(C=S) thioamide ~820 - 840 cm⁻¹~740 - 760 cm⁻¹A significant red-shift or complete disappearance (replaced by C-S single bond stretches) confirms tautomerization and S-coordination.
UV-Vis: n → π* ~320 - 340 nmShifted + New bandsAppearance of new bands in the 400-450 nm region indicates LMCT; bands >500 nm indicate d-d transitions, confirming the geometry (e.g., distorted square planar for Cu²⁺).
¹H NMR: -NH proton ~11.5 ppm (singlet)AbsentThe disappearance of the hydrazinic -NH proton signal in diamagnetic complexes (e.g., Zn²⁺) confirms the deprotonation and coordination of the anionic thiolate form.

Pharmacological Mechanisms & Biological Application

The transition of 4-BBTS from a free ligand to a coordinated metal complex drastically alters its biological efficacy. Empirical data demonstrates that Cu(II), Ni(II), and Zn(II) complexes of 4-BBTS exhibit significantly enhanced antibacterial (against E. coli and S. aureus) and cytotoxic activities compared to the free ligand[1].

The Causality of Enhanced Bioactivity: This phenomenon is governed by Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability . Upon chelation, the polarity of the metal ion is heavily reduced due to the partial sharing of its positive charge with the N and S donor groups, and the delocalization of π -electrons across the entire chelate ring. This drastically increases the lipophilicity of the complex, allowing it to bypass the lipid bilayer of bacterial or cancer cells efficiently[3],[2]. Once internalized, these complexes can act as potent inhibitors of Topoisomerase II or induce oxidative stress via redox cycling (particularly Cu and Fe complexes)[3].

Pathway M 4-BBTS Metal Complex L Increased Lipophilicity (Tweedy's Chelation) M->L Charge Delocalization C Cell Membrane Permeation L->C Enhanced Cellular Uptake R ROS Generation & Oxidative Stress C->R Redox Cycling (e.g., Cu2+) T Topoisomerase II Inhibition C->T Enzyme Binding D DNA Damage & Apoptosis R->D T->D

Mechanistic pathway of 4-BBTS metal complexes driving cellular apoptosis via oxidative stress.

References

  • Thiosemicarbazone Complexes as Versatile Medicinal Chemistry Agents: A Review IRE Journals[Link]

  • Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities Journal of Pharmaceutical Negative Results[Link]

  • Synthesis, structure and antibacterial activities of 4-BBTS Schiff base and its complexes ResearchGate (Publication Database)[Link]

  • Synthesis, Spectral Study and Biological Activity of Some Metal Ions Complexes with Bidentate Ligands ResearchGate (Publication Database)[Link]

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Application Note: Spectroscopic Characterization Techniques for 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

This application note provides an expert-level guide to the spectroscopic characterization of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide , widely known as 4-bromobenzaldehyde thiosemicarbazone (4-BBTS) . As a critical Schiff base ligand utilized in transition metal complexation and the development of antibacterial agents[1], ensuring the absolute structural integrity of 4-BBTS is paramount. This guide details the causality behind experimental choices, step-by-step self-validating protocols, and expected quantitative data across FT-IR, NMR, UV-Vis, and Mass Spectrometry.

Analytical Strategy & Causality (E-E-A-T)

A multimodal approach is required to fully elucidate the structure of 4-BBTS. Each technique is selected to probe specific molecular environments and phase-dependent behaviors:

  • FT-IR (Solid-State): Thiosemicarbazones are prone to thione-thiol tautomerism. Solid-state FT-IR via KBr pellet is strictly chosen to freeze the molecule in its dominant crystalline form. The presence of a C=S stretch and the absence of an S-H stretch confirms that the thione tautomer is favored in the solid state[1].

  • Nuclear Magnetic Resonance (NMR): DMSO-d₆ is the mandatory solvent. 4-BBTS is highly polar; non-polar solvents like CDCl₃ yield poor signal-to-noise ratios. Crucially, DMSO-d₆ mitigates rapid proton exchange through strong hydrogen bonding, allowing the distinct observation of the hydrazinic (-NH-) and thioamide (-NH₂) protons[2].

  • UV-Vis Spectroscopy: Ethanol is utilized to capture both the high-energy π→π∗ transitions of the bromophenyl ring and the lower-energy n→π∗ transitions of the azomethine (C=N) and thiocarbonyl (C=S) chromophores.

  • Mass Spectrometry (ESI-MS): Electrospray Ionization (ESI) prevents the fragmentation of the fragile N-N bond. It also beautifully highlights the classic 1:1 isotopic signature of the bromine atom ( 79 Br and 81 Br), serving as an immediate, self-validating confirmation of the halogen's presence.

Step-by-Step Experimental Protocols

Protocol 1: FT-IR Spectroscopy (Vibrational Analysis)
  • Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 2 hours to eliminate moisture. Causality: Absorbed water exhibits a broad O-H stretch at ~3300 cm⁻¹ that will mask critical N-H functional peaks.

  • Milling: Grind 1-2 mg of 4-BBTS with 100 mg of anhydrous KBr using an agate mortar and pestle until a homogenous, fine powder is achieved.

  • Pressing: Transfer the mixture to a hydraulic die. Apply 10 tons of pressure for 2 minutes to form a transparent, glass-like pellet.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Self-Validation Check: Ensure the baseline transmittance is >80%. If the baseline slopes severely, the sample was insufficiently ground, causing Mie scattering.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Prep: Dissolve 15 mg of 4-BBTS in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR spectra at 400 MHz (16 scans, 1 sec relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, 2 sec relaxation delay).

  • Self-Validation Check: Verify the presence of the DMSO residual pentet at δ 2.50 ppm and the water peak at δ 3.33 ppm. The integration of the aromatic doublets must exactly equal 2H each, confirming the para-substitution[2].

Protocol 3: UV-Vis Spectroscopy
  • Preparation: Prepare a stock solution of 1.0×10−4 M 4-BBTS in absolute ethanol.

  • Acquisition: Fill a 1 cm path-length quartz cuvette with the sample. Use pure ethanol in a matching cuvette as the reference blank. Scan from 200 nm to 600 nm.

  • Self-Validation Check: The maximum absorbance ( A ) should fall between 0.1 and 1.0 to remain within the linear dynamic range of the Beer-Lambert law. If A>1.0 , perform a serial dilution.

Protocol 4: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Preparation: Dilute the sample to 1 µg/mL in a Methanol/Water (50:50 v/v) matrix containing 0.1% Formic Acid to promote protonation.

  • Acquisition: Inject into the MS using positive ESI mode.

  • Self-Validation Check: Locate the [M+H]⁺ peak. You must observe a doublet separated by 2 m/z units (m/z 258 and 260) with roughly equal intensities, definitively proving the presence of a single bromine atom.

Quantitative Data Summaries

Table 1: FT-IR Spectral Assignments for 4-BBTS
Wavenumber (cm⁻¹)Functional GroupAssignment / Causality
~3430, 3270N-H / NH₂ stretchPrimary and secondary amine stretches; confirms non-deprotonated state.
~3160C-H (aromatic)sp² C-H stretching of the bromophenyl ring.
~1598C=N (azomethine)Schiff base formation; shift indicates conjugation with the aromatic ring.
~1522N-H bendingThioamide N-H deformation.
~820C=S (thiocarbonyl)Confirms thione tautomer in solid state (no S-H stretch at ~2500 cm⁻¹).
~1070C-Br stretchHalogen-aromatic bond confirmation.
Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Structural Implication
11.43Singlet1H-NH- (hydrazinic)Highly deshielded due to adjacent C=S and C=N groups.
8.18Singlet1H-CH=N- (azomethine)Deshielded by the electronegative nitrogen and aromatic ring current.
7.98Singlet (br)2H-NH₂ (thioamide)Broadening due to quadrupolar relaxation of nitrogen and chemical exchange.
7.80Doublet2HAr-H (ortho to Br)AA'BB' spin system typical of para-substituted benzene.
7.41Doublet2HAr-H (meta to Br)Shielding difference confirms para-substitution pattern.
Table 3: UV-Vis & Mass Spectrometry Data
TechniqueObserved ValueAssignment / Interpretation
UV-Vis (Ethanol)~260 nm π→π∗ transition of the bromophenyl aromatic system.
UV-Vis (Ethanol)~325 nm n→π∗ transition of the azomethine (C=N) and thiocarbonyl (C=S) chromophores.
ESI-MS (Positive)m/z 258.0[M+H]⁺ molecular ion for the 79 Br isotope.
ESI-MS (Positive)m/z 260.0[M+H]⁺ molecular ion for the 81 Br isotope (approx. 1:1 intensity ratio with m/z 258).

Analytical Workflow Visualization

G cluster_0 Solid-State Analysis cluster_1 Solution-State Analysis cluster_2 Gas-Phase Analysis A 4-BBTS Synthesized (C8H8BrN3S) B FT-IR (KBr Pellet) A->B C ¹H/¹³C NMR (DMSO-d₆) A->C D UV-Vis (Ethanol) A->D E ESI-MS (Positive Mode) A->E B1 Identify Thione Tautomer (C=S at ~820 cm⁻¹) B->B1 C1 Map para-Substitution & Azomethine Protons C->C1 D1 Verify Chromophores (π→π* and n→π*) D->D1 E1 Validate Isotopic Mass (m/z 258/260, 1:1 ratio) E->E1

Fig 1: Multimodal spectroscopic workflow for the structural validation of 4-BBTS.

References

  • Synthesis, structure and antibacterial activities of 4-BBTS Schiff base and its complexes Source: ResearchGate URL
  • Green Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles and Biological Testing Against Staphylococcus epidermidis Source: SUNY Geneseo URL

Sources

Catalytic Applications of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide Metal Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential catalytic applications of metal complexes derived from 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide. Thiosemicarbazones, as a class of ligands, are renowned for their versatile coordination chemistry and the diverse reactivity of their metal complexes.[1] The presence of nitrogen and sulfur donor atoms allows for the formation of stable and catalytically active complexes with a variety of transition metals.[1] This guide will delve into the synthesis of the ligand and its metal complexes, followed by detailed protocols for potential catalytic applications, drawing upon established methodologies for structurally related thiosemicarbazone complexes.

Introduction to 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide and its Metal Complexes

The ligand, 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide, belongs to the thiosemicarbazone family, which is synthesized through the condensation reaction of a thiosemicarbazide with a suitable aldehyde or ketone. These compounds are of significant interest due to their straightforward preparation and the formation of stable complexes with a wide range of transition and non-transition metals.[1] The coordination versatility of thiosemicarbazones, often acting as bidentate or tridentate ligands, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn influences their catalytic activity.[1][2]

The metal complexes of thiosemicarbazones have been explored in various catalytic organic transformations, most notably in carbon-carbon bond-forming reactions.[3][4] Palladium and nickel complexes, in particular, have shown significant promise as catalysts in cross-coupling reactions such as the Mizoroki-Heck and Suzuki-Miyaura reactions.[3] Furthermore, copper complexes of thiosemicarbazone derivatives have been investigated for their potential in oxidative catalysis.[5]

Synthesis Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide ligand and a general procedure for the preparation of its transition metal complexes.

Synthesis of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide

The synthesis of the title ligand is a straightforward condensation reaction between 4-bromobenzaldehyde and thiosemicarbazide.

Protocol 1: Synthesis of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide

Materials:

  • 4-Bromobenzaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) in a minimal amount of hot ethanol.

  • In a separate beaker, dissolve thiosemicarbazide (1 equivalent) in hot ethanol.

  • Add the thiosemicarbazide solution to the stirred 4-bromobenzaldehyde solution.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst.

  • Dry the purified 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide product in a desiccator or a vacuum oven at a low temperature.

  • Characterize the product using appropriate analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.

dot

Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization 4-Bromobenzaldehyde 4-Bromobenzaldehyde Dissolution Dissolve Reactants in Ethanol 4-Bromobenzaldehyde->Dissolution Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Dissolution Ethanol Ethanol Ethanol->Dissolution Glacial_Acetic_Acid Glacial_Acetic_Acid Catalysis Add Acetic Acid Glacial_Acetic_Acid->Catalysis Mixing Mix Solutions Dissolution->Mixing Mixing->Catalysis Reflux Reflux for 2-3h Catalysis->Reflux Cooling Cool to RT Reflux->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Ethanol and Water Filtration->Washing Drying Dry Product Washing->Drying Analysis FT-IR, NMR Drying->Analysis

Caption: Workflow for the synthesis of the ligand.

General Synthesis of Transition Metal Complexes

The following is a general protocol for the synthesis of transition metal complexes of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide. This procedure can be adapted for various metal salts (e.g., PdCl₂, Ni(OAc)₂, CuCl₂).

Protocol 2: General Synthesis of Metal Complexes

Materials:

  • 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide (ligand)

  • Metal salt (e.g., Palladium(II) chloride, Nickel(II) acetate, Copper(II) chloride)

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the ligand (2 equivalents for M²⁺ ions, stoichiometry may vary for other oxidation states) in hot methanol or ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1 equivalent) in the same solvent, heating gently if necessary.

  • Slowly add the metal salt solution to the stirred ligand solution. A change in color and/or the formation of a precipitate is often observed.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the complex with the solvent used for the reaction and then with diethyl ether to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

  • Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to determine its structure and coordination mode.

Catalytic Applications: Protocols and Mechanistic Insights

While specific catalytic data for metal complexes of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide are not extensively reported, the following protocols for common cross-coupling and oxidation reactions are adapted from studies on structurally similar thiosemicarbazone complexes. These should serve as excellent starting points for investigating the catalytic potential of the title complexes.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

Palladium complexes of thiosemicarbazones have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of biaryl compounds.[3]

Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

  • Palladium(II) complex of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide (catalyst)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Phenylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, DMF, or a mixture with water)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer with heating plate

  • Standard work-up and purification supplies (organic solvents, brine, drying agent, silica gel for column chromatography)

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium complex (0.1-1 mol%), the aryl bromide (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent to the tube.

  • Heat the reaction mixture at the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O10012Data to be determined
21-Bromo-4-nitrobenzenePhenylboronic acidCs₂CO₃DMF1108Data to be determined
34-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O10012Data to be determined
This table presents suggested starting conditions for reaction optimization.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The thiosemicarbazone ligand plays a crucial role in stabilizing the palladium center throughout this cycle.

dot

Suzuki_Miyaura_Cycle Pd0 [Pd(0)L_n] OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl [Ar-Pd(II)-X L_n] OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Biaryl [Ar-Pd(II)-Ar' L_n] Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Nickel-Catalyzed Mizoroki-Heck Cross-Coupling Reaction

Nickel complexes have emerged as a cost-effective alternative to palladium for catalyzing Heck reactions. Thiosemicarbazone ligands can stabilize the active nickel species and promote the catalytic cycle.[3]

Protocol 4: Mizoroki-Heck Coupling of an Aryl Bromide with an Alkene

Materials:

  • Nickel(II) complex of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide (catalyst)

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, NMP)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer with heating plate

  • Standard work-up and purification supplies

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the nickel complex (1-5 mol%), the aryl bromide (1 equivalent), the alkene (1.5-2 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 120-150 °C) with vigorous stirring for the specified duration (12-48 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over a suitable drying agent, and remove the solvent in vacuo.

  • Purify the product by column chromatography.

EntryAryl BromideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyreneK₂CO₃DMF14024Data to be determined
24-Bromobenzonitrilen-Butyl acrylateEt₃NNMP15036Data to be determined
31-Bromo-4-fluorobenzeneStyreneK₂CO₃DMF14024Data to be determined
This table presents suggested starting conditions for reaction optimization.

Mechanistic Insight: The mechanism of the nickel-catalyzed Heck reaction is analogous to the palladium-catalyzed version, involving oxidative addition of the aryl halide to a Ni(0) species, migratory insertion of the alkene into the Ni-aryl bond, followed by β-hydride elimination to release the product and subsequent reductive elimination to regenerate the Ni(0) catalyst.

Copper-Catalyzed Oxidative C-H/N-H Activation

Copper complexes are known to mediate oxidative coupling reactions.[2] While specific applications for the title complex are yet to be reported, a general protocol for a copper-mediated oxidative C-H/N-H activation with alkynes, a reaction known for related hydrazide compounds, is presented as a potential area of investigation.[2]

Protocol 5: Copper-Mediated Oxidative C-H/N-H Activation with an Alkyne

Materials:

  • Copper(II) complex of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide (or in situ generation from Cu(OAc)₂ and the ligand)

  • A benzhydrazide derivative (as a model substrate)

  • A terminal alkyne (e.g., phenylacetylene)

  • Base (e.g., Na₂CO₃)

  • Oxidant (e.g., air, O₂)

  • Solvent (e.g., DMF, DMSO)

  • Schlenk tube

  • Magnetic stirrer with heating plate

  • Standard work-up and purification supplies

Procedure:

  • To a Schlenk tube, add the copper catalyst (e.g., 10 mol% Cu(OAc)₂ and 12 mol% of the ligand), the benzhydrazide substrate (1 equivalent), the terminal alkyne (2-3 equivalents), and the base (2 equivalents).

  • Add the solvent and stir the mixture under an air or oxygen atmosphere (a balloon can be used).

  • Heat the reaction at 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and perform an aqueous work-up.

  • Extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Mechanistic Insight: The proposed mechanism involves the coordination of the substrate to the copper center, followed by a carboxylate-assisted C-H activation. Subsequent steps may involve the formation of a copper(III) intermediate, ligand exchange with the alkyne, and reductive elimination to form the C-C bond, followed by an intramolecular annulation.[2]

Conclusion and Future Outlook

The metal complexes of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide hold considerable promise as catalysts in a range of organic transformations. The protocols provided herein, adapted from established literature on similar thiosemicarbazone complexes, offer a solid foundation for researchers to explore their catalytic potential in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions, as well as in oxidative C-H activation processes. Further research is warranted to fully elucidate the catalytic scope, efficiency, and mechanistic pathways of these specific complexes. The ease of synthesis of the ligand and its complexes, coupled with the potential for high catalytic activity, makes this an exciting area for future investigation in the fields of catalysis and synthetic methodology development.

References

  • Journal of Natural Sciences – Kabul University. (n.d.). Catalytic Application of Transition Metal Complexes of Thiosemicarbazone Ligands in Organic Reactions.
  • MDPI. (2020, September 24). Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative metal complexes of thiosemicarbazones as catalysts for the Mizoroki–Heck and other coupling reactions. Retrieved from [Link]

  • MDPI. (n.d.). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Retrieved from [Link]

  • Scilit. (n.d.). Development of thiosemicarbazone-based transition metal complexes as homogeneous catalysts for various organic transformations. Retrieved from [Link]

  • Beilstein-Institut. (2021, July 8). Copper-mediated oxidative C−H/N−H activations with alkynes by removable hydrazides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Retrieved from [Link]

  • MDPI. (2010, January 28). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • PMC. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • MDPI. (n.d.). Copper(II) Complexes of Hydrazone and Thiosemicarbazone Ligands: Synthesis, Characterization, Antibacterial and Antifungal Activity. Retrieved from [Link]

  • International Journal of Advanced Research. (2017, October 29). Use Of 2-(1-(4-bromophenyl) Ethylidene)hydrazinecarbothioamide And 2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide In The Syntheses Of 2-thiohydantoin, Pyrimidine Derivatives: Evaluation Of Their Antimicrobial Activities. Retrieved from [Link]

  • DergiPark. (2017, October 3). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification and Recrystallization of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide (commonly known as 4-bromobenzaldehyde thiosemicarbazone). This compound is a critical intermediate in the synthesis of biologically active heterocycles, including cholinesterase inhibitors and antimicrobial agents (1[1]).

Because this synthesis relies on the acid-catalyzed condensation of 4-bromobenzaldehyde and thiosemicarbazide, crude yields often contain unreacted starting materials, kinetic Z-isomers, and thermal degradation byproducts. This guide provides a self-validating framework for isolating the thermodynamically stable E-isomer with high analytical purity.

Purification Workflow

G A Crude Reaction Mixture (in Ethanol) B Ice Bath Cooling (Induce Precipitation) A->B C Vacuum Filtration & Ether/Water Wash B->C D TLC Purity Check (EtOAc:Hexane 3:7) C->D E Recrystallization (Hot Absolute Ethanol) D->E Impure/Isomer Mix G Pure E-isomer Thiosemicarbazone D->G Pure (>99%) F Activated Charcoal Treatment & Hot Filter E->F Discolored E->G Slow Cool & Filter F->E Filtrate

Workflow for the isolation and purification of 4-bromobenzaldehyde thiosemicarbazone.

Troubleshooting & FAQs

Q1: Why are there multiple spots on my TLC plate after the initial precipitation? Cause: The crude precipitate frequently co-crystallizes with unreacted 4-bromobenzaldehyde or thiosemicarbazide. Solution & Causality: Do not immediately recrystallize. First, wash the crude solid with cold diethyl ether and distilled water. 4-Bromobenzaldehyde is highly soluble in diethyl ether, while the target thiosemicarbazone is not. Conversely, unreacted thiosemicarbazide is highly water-soluble. Removing these starting materials via targeted solvent washing prevents them from supersaturating your recrystallization solvent, which is a common cause of persistent impurities (2[2]).

Q2: The reaction is complete, but the product is not precipitating from the ethanol solvent. What is the mechanism of failure? Cause: Thiosemicarbazones can remain dissolved if the reaction solvent volume is too high or if the cooling gradient is insufficient to break supersaturation. Solution & Causality: Transfer the flask to an ice bath (0–4 °C) to rapidly decrease solubility. If precipitation fails, slowly pour the reaction mixture into a beaker of ice-cold distilled water under vigorous stirring. The sudden increase in solvent polarity forces the highly hydrophobic 4-bromobenzaldehyde thiosemicarbazone out of solution (2[2]).

Q3: My product has a broad melting point range. How do I resolve this? Cause: A depressed or broad melting point indicates either trapped solvent within the crystal lattice or a mixture of E and Z stereoisomers. The condensation reaction can yield both, but the E-isomer is thermodynamically favored. Solution & Causality: Perform a slow recrystallization from absolute ethanol. Absolute ethanol provides an optimal solubility gradient: it dissolves both isomers at reflux, but upon slow cooling to room temperature, the thermodynamically stable E-isomer preferentially crystallizes into a highly ordered lattice. Rapid cooling traps impurities and kinetic isomers; slow cooling ensures isomeric purity (2[2]).

Q4: The recrystallized product has a yellowish tint instead of being a white/pale powder. Cause: Prolonged reflux times (beyond 4-5 hours) can cause minor thermal decomposition or oxidation of the thiocarbonyl group. Solution & Causality: Re-dissolve the product in hot ethanol and add 1-2% (w/w) activated charcoal. The highly porous charcoal adsorbs the conjugated, colored polymeric impurities. Perform a hot gravity filtration through fluted filter paper to remove the charcoal before allowing the filtrate to crystallize.

Self-Validating Experimental Protocols

Protocol A: Crude Isolation and Matrix Washing
  • Precipitation: Upon completion of the reflux, remove the flask from heat and allow it to reach room temperature. Transfer to an ice bath for 30 minutes to induce precipitation.

  • Filtration: Collect the crude solid via vacuum filtration using a Büchner funnel.

  • Targeted Washing: Wash the filter cake with 15 mL of ice-cold distilled water (to remove unreacted thiosemicarbazide and the acetic acid catalyst), followed by 10 mL of cold diethyl ether (to remove unreacted 4-bromobenzaldehyde).

  • Validation Check: Perform a Thin Layer Chromatography (TLC) spot of the crude solid using an eluent of 3:7 Ethyl Acetate:n-Hexane (1[1]). You should observe a dominant product spot, with minimal starting material baseline/solvent front spots.

Protocol B: Optimal Recrystallization from Absolute Ethanol
  • Dissolution: Transfer the washed crude solid to an Erlenmeyer flask. Add absolute ethanol dropwise while heating on a hot plate until the solid just dissolves. Avoid large solvent excesses to maximize your recovery yield.

  • Clarification (If Required): If the solution is discolored, add a pinch of activated charcoal, boil for 2 minutes, and perform a rapid hot gravity filtration.

  • Crystallization: Remove the flask from the heat source. Cover the mouth with a watch glass and allow it to cool undisturbed to room temperature over 2 hours. Do not disturb the flask; mechanical shock induces premature, impure nucleation.

  • Harvesting: Once crystal formation ceases at room temperature, transfer to an ice bath for 15 minutes to maximize yield. Filter under vacuum and wash with 5 mL of ice-cold ethanol.

  • Validation Check: Dry the crystals in a vacuum desiccator overnight. Record the melting point; a sharp melting point confirms the successful isolation of the pure E-isomer.

Quantitative Data Summary

ParameterSpecification / Condition
Chemical Formula C8H8BrN3S
Molecular Weight 258.14 g/mol
Optimal Recrystallization Solvent Absolute Ethanol
TLC Solvent System Ethyl Acetate : n-Hexane (3:7)
Expected Yield 80% – 89%
Solubility Profile Soluble: Hot Ethanol, DMF, DMSO Insoluble: Water, Diethyl Ether

References

  • Khan, M., et al. "Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study." ACS Omega, 2023. 1

  • BenchChem. "Optimizing reaction conditions for synthesizing thiosemicarbazide derivatives." BenchChem Tech Support, 2025.2

Sources

Technical Support Center: Overcoming Steric Hindrance in Metal Complexation with 4-bromobenzaldehyde Thiosemicarbazone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-bromobenzaldehyde thiosemicarbazone and its metal complexes. This guide is designed to provide expert advice and practical solutions to common challenges encountered during experimental work, with a special focus on overcoming steric hindrance.

Troubleshooting Guide

This section addresses specific issues you might encounter during the metal complexation of 4-bromobenzaldehyde thiosemicarbazone. The solutions provided are based on established principles of coordination chemistry and field-proven insights.

Problem 1: Low or No Yield of the Desired Metal Complex

Question: I am attempting to synthesize a metal complex with 4-bromobenzaldehyde thiosemicarbazone, but I am consistently obtaining very low yields, or the reaction does not seem to proceed at all. What could be the issue and how can I resolve it?

Answer:

Low or no yield in the complexation of 4-bromobenzaldehyde thiosemicarbazone is a common issue that can often be attributed to steric hindrance. The bulky 4-bromophenyl group can impede the approach of the ligand to the metal center, slowing down or preventing the reaction. Here are several strategies to overcome this challenge:

1. Optimization of Reaction Conditions:

  • Solvent Selection: The choice of solvent is critical. A solvent that can effectively solvate both the metal salt and the ligand, while also facilitating the reaction, is ideal.[1] Consider switching to a higher-boiling point, coordinating solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents can sometimes help in overcoming activation energy barriers.[2]

  • Temperature and Reaction Time: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[3] Refluxing the reaction mixture for an extended period (e.g., 8-24 hours) may be necessary.[4][5] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • pH Adjustment: For some metal complexations, the pH of the reaction medium can be crucial. The deprotonation of the thiosemicarbazone ligand, which is often necessary for coordination, can be pH-dependent. A slight adjustment of the pH with a non-coordinating base might be beneficial.[6][7]

2. Modification of Reactants:

  • Choice of Metal Precursor: The counter-ion of the metal salt can influence the reaction rate. Using a metal salt with a more labile (easily displaced) counter-ion, such as acetate or nitrate, instead of a halide, can facilitate the coordination of the thiosemicarbazone.

  • Use of a Catalyst: In some cases, a catalytic amount of a base or an acid can promote the reaction. For instance, a small amount of triethylamine can act as a base to facilitate the deprotonation of the ligand.[4]

Problem 2: Formation of an Unexpected Product or Isomer

Question: I have successfully synthesized a complex, but spectroscopic analysis (NMR, IR) suggests it's not the expected coordination isomer. How can steric hindrance influence the formation of different isomers, and how can I favor the desired one?

Answer:

The formation of unexpected coordination isomers can indeed be a consequence of steric hindrance. The 4-bromobenzaldehyde thiosemicarbazone ligand can adopt different conformations, and the bulky substituent can dictate the final geometry of the complex.[8] Thiosemicarbazones can coordinate to metal ions in various modes, most commonly as bidentate N,S-donor ligands.[9][10]

Understanding Isomer Formation:

The steric bulk of the 4-bromophenyl group might favor a particular coordination geometry to minimize steric strain. For instance, in an octahedral complex, it might favor a meridional arrangement of a tridentate ligand over a facial one.

Strategies to Control Isomer Formation:

  • Solvent Polarity: The polarity of the solvent can influence the stability of different isomers. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar (e.g., methanol, DMF) can help in selectively crystallizing the desired isomer.[11]

  • Reaction Temperature: Temperature can play a role in the thermodynamic versus kinetic control of the reaction. Running the reaction at a lower temperature might favor the kinetically preferred product, while a higher temperature could lead to the thermodynamically more stable isomer.

  • Ancillary Ligands: In mixed-ligand complexes, the steric and electronic properties of the co-ligands can direct the coordination of the thiosemicarbazone.[12] The use of smaller, less sterically demanding co-ligands might allow for the formation of the desired isomer.

Problem 3: The Synthesized Complex is Poorly Soluble

Question: My synthesized metal complex has very poor solubility in common organic solvents, making its characterization and further application difficult. Could this be related to steric factors?

Answer:

Poor solubility is a frequent challenge with metal complexes of aromatic thiosemicarbazones. While not directly a result of steric hindrance during the reaction, the molecular packing in the solid state, which is influenced by the shape and size of the molecule (including the bulky bromo-substituent), can lead to strong intermolecular interactions and consequently, low solubility.

Strategies to Improve Solubility:

  • Modification of the Ligand: While this involves re-synthesis, introducing solubilizing groups to the ligand backbone, such as long alkyl chains or polyether tails, can significantly improve the solubility of the resulting metal complex.

  • Choice of Counter-ion: If the complex is ionic, changing the counter-ion to a larger, more charge-diffuse one (e.g., hexafluorophosphate or tetrafluoroborate) can disrupt the crystal lattice and improve solubility.

  • Formation of Adducts: In some cases, co-crystallization with a solvent molecule or another neutral ligand can lead to a more soluble solid.

Frequently Asked Questions (FAQs)

Q1: What are the expected coordination modes for 4-bromobenzaldehyde thiosemicarbazone?

A1: 4-bromobenzaldehyde thiosemicarbazone typically acts as a bidentate ligand, coordinating to the metal center through the azomethine nitrogen and the thione sulfur atom, forming a five-membered chelate ring.[9][13] However, depending on the metal ion, its oxidation state, and the presence of other ligands, it can also exhibit other coordination modes.[14] It can exist in thione-thiol tautomeric forms, and deprotonation of the thiol form can lead to coordination as an anionic ligand.[1]

Q2: How does the 4-bromo substituent influence the electronic properties and reactivity of the ligand?

A2: The bromine atom at the para-position of the phenyl ring is an electron-withdrawing group through induction but a weak deactivating group in electrophilic aromatic substitution due to its resonance effect. This can subtly influence the electron density on the azomethine nitrogen, which in turn can affect its coordination ability and the stability of the resulting metal complex.

Q3: What are the key spectroscopic signatures to confirm the coordination of 4-bromobenzaldehyde thiosemicarbazone to a metal ion?

A3: The following spectroscopic changes are typically observed upon complexation:

  • Infrared (IR) Spectroscopy:

    • A shift in the ν(C=N) (azomethine) stretching frequency.[4][15]

    • A shift in the ν(C=S) (thione) stretching frequency.[15]

  • ¹H NMR Spectroscopy:

    • A downfield shift of the azomethine proton (-CH=N-).

    • A downfield shift of the N-H protons, or their disappearance upon deprotonation.[15]

  • UV-Visible Spectroscopy:

    • Shifts in the intra-ligand π-π* and n-π* transition bands.[12]

    • The appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand).[8]

Q4: Can computational chemistry be used to predict and understand steric hindrance in these systems?

A4: Yes, computational modeling, such as Density Functional Theory (DFT), can be a powerful tool. It can be used to:

  • Calculate the optimized geometries of different possible isomers and compare their relative energies to predict the most stable product.[16][17]

  • Visualize the molecular orbitals to understand the electronic effects of the bromo-substituent.

  • Simulate the reaction pathway to identify the transition state and calculate the activation energy, providing insights into the kinetic feasibility of the reaction.

Experimental Protocols

Protocol 1: General Synthesis of 4-bromobenzaldehyde thiosemicarbazone

This protocol describes a standard method for the synthesis of the ligand.

StepProcedure
1 Dissolve 4-bromobenzaldehyde (1 equivalent) in a minimal amount of hot ethanol.
2 In a separate flask, dissolve thiosemicarbazide (1 equivalent) in hot ethanol. A few drops of glacial acetic acid can be added as a catalyst.[5]
3 Add the thiosemicarbazide solution dropwise to the aldehyde solution with constant stirring.
4 Reflux the reaction mixture for 2-4 hours.[4]
5 Allow the mixture to cool to room temperature. The product will precipitate out.
6 Filter the solid product, wash with cold ethanol, and dry under vacuum.
7 Recrystallize from a suitable solvent like ethanol to obtain pure crystals.
Protocol 2: Overcoming Steric Hindrance in Metal Complexation - A Modified Approach

This protocol outlines a modified procedure for complexation when steric hindrance is a suspected issue.

StepProcedure
1 Dissolve the 4-bromobenzaldehyde thiosemicarbazone ligand (1 or 2 equivalents, depending on the desired stoichiometry) in a high-boiling point solvent like DMF or DMSO.
2 In a separate flask, dissolve the metal salt (e.g., metal acetate or nitrate) (1 equivalent) in the same solvent.
3 Heat the ligand solution to a moderately high temperature (e.g., 80-100 °C).
4 Add the metal salt solution dropwise to the hot ligand solution under an inert atmosphere (e.g., nitrogen or argon).
5 Increase the temperature and reflux the reaction mixture for an extended period (e.g., 12-24 hours), monitoring the reaction by TLC.
6 After completion, cool the reaction mixture to room temperature.
7 If the product precipitates, filter, wash with a suitable solvent, and dry. If not, the complex may need to be precipitated by adding a non-polar solvent or by removing the solvent under reduced pressure.

Visualizations

Diagram 1: The Challenge of Steric Hindrance

StericHindrance cluster_reactants Reactants cluster_interaction Interaction cluster_outcome Potential Outcomes Ligand 4-bromobenzaldehyde thiosemicarbazone Approach Approach for Coordination Ligand->Approach Metal Metal Center Metal->Approach Hindrance Steric Hindrance (Bulky Bromophenyl Group) Approach->Hindrance if significant Successful_Complex Successful Complexation Approach->Successful_Complex if overcome Low_Yield Low/No Yield Hindrance->Low_Yield

Caption: Steric hindrance from the bulky bromophenyl group can impede metal complexation.

Diagram 2: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low/No Yield of Metal Complex q1 Modify Reaction Conditions? start->q1 a1_1 Change to High-Boiling Coordinating Solvent (DMF, DMSO) q1->a1_1 Yes q2 Modify Reactants? q1->q2 No a1_2 Increase Temperature and Reaction Time a1_1->a1_2 a1_3 Adjust pH a1_2->a1_3 end Improved Yield of Desired Complex a1_3->end a2_1 Use Metal Salt with Labile Counter-ion q2->a2_1 Yes q2->end No a2_2 Add Catalyst (e.g., Base) a2_1->a2_2 a2_2->end

Caption: A step-by-step guide to troubleshooting low yields in complexation reactions.

References

  • Synthesis and identification of meta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone (MBBOTSC) as novel ligand for cadmium extraction by ultrasound assisted-dispersive-ionic liquid-liquid micro extraction method.
  • Thiosemicarbazone Complexes as Versatile Medicinal Chemistry Agents: A Review - IRE Journals.
  • Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC. Available from: [Link]

  • Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities - Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Synthesis and identification of meta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone (MBBOTSC) as novel ligand for cadmium ext.
  • Synthesis and Spectroscopic Studies of New Metal Complexes of Thiosemicarbazones Derived from 4-Ethyl-3-Thiosemicarbazide and Bi.
  • Synthesis, spectral characterization, X-ray crystallography and biological evaluations of Pd(II) complexes containing 4(N)-substituted thiosemicarbazone - Taylor & Francis. Available from: [Link]

  • Synthesis and spectroscopic characterization of cobalt(II) thiosemicarbazone complexes.
  • Spectroscopic evaluation of Co(II), Ni(II) and Cu(II) complexes derived from thiosemicarbazone and semicarbazone - PubMed. Available from: [Link]

  • Main group metal complexes of semicarbazones and thiosemicarbazones. A structural review | Request PDF - ResearchGate. Available from: [Link]

  • Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions - MDPI. Available from: [Link]

  • Synthesis and identification of meta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone (MBBOTSC) as novel ligand for cadmium extraction by ultrasound assisteddispersive - ResearchGate. Available from: [Link]

  • Spectroscopic Characterization, Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes | Scholars Middle East Publishers. Available from: [Link]

  • Metal Complexes of Acetone Thiosemicarbazone: Synthesis, Spectral Characterization and Pharmacological Studies -.:: Natural Sciences Publishing ::.. Available from: [Link]

  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds - MDPI. Available from: [Link]

  • Solvent-Induced Formation of Novel Ni(II) Complexes Derived from Bis-Thiosemicarbazone Ligand: An Insight from Experimental and Theoretical Investigations - PMC. Available from: [Link]

  • X-Ray Diffraction Study and Biological Analysis of Transition Metal Complexes of N-4-Disubstituted Thiosemicarbazone - International Science Community Association. Available from: [Link]

  • Synthesis, X-ray structure and in vitro cytotoxicity studies of Cu(I/II) complexes of thiosemicarbazone: special emphasis on their interactions with DNA - PubMed. Available from: [Link]

  • Synthesis, X-ray crystal structure, DNA binding, antioxidant and cytotoxicity studies of Ni(ii) and Pd(ii) thiosemicarbazone complexes† | Metallomics | Oxford Academic. Available from: [Link]

  • Representative metal complexes of thiosemicarbazones as catalysts for the Suzuki–Miyaura and other coupling reactions (Part A). - ResearchGate. Available from: [Link]

  • Syntheses and coordination chemistry of thiosemicarbazone-based titanium complexes. Available from: [Link]

  • Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes - Semantic Scholar. Available from: [Link]

  • Bromobenzal thiosemicarbazones of ruthenium(II) complexes: Synthesis and bio applications - Gigvvy Science. Available from: [Link]

  • Ferrocene-based thiosemicarbazones: Solvent effect on thiol-thione tautomerism and conformational polymorphism | Request PDF - ResearchGate. Available from: [Link]

  • ChemInform Abstract: Thiosemicarbazone Metal Complexes: From Structure to Activity | Request PDF - ResearchGate. Available from: [Link]

  • Palladium(II) thiosemicarbazone complex: Synthesis, structure and application to carbon–oxygen cross-coupling reaction | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes - JOCPR. Available from: [Link]

  • Fabrication of thiosemicarbazone-based Pd(II) complexes: structural elucidations, catalytic activity towards Suzuki–Miyaura coupling reaction and antitumor activity against TNBC cells - RSC Publishing. Available from: [Link]

  • Fabrication of thiosemicarbazone-based Pd(II) complexes: structural elucidations, catalytic activity towards Suzuki-Miyaura coupling reaction and antitumor activity against TNBC cells - PubMed. Available from: [Link]

  • Unusual Coordination Mode of Thiosemicarbazone Ligands. A Search for the Origin | Inorganic Chemistry - ACS Publications. Available from: [Link]

  • Comparative solution study of imidazole-derived thiosemicarbazone complexes: effects of methylation and aromatic conjugation on the redox properties, anticancer, and antibacterial activity - RSC Publishing. Available from: [Link]

  • Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds - MDPI. Available from: [Link]

  • Steric Hindrance: Intro to Chemistry Study Guide - Fiveable. Available from: [Link]

  • Isosteric Replacement of Sulfur to Selenium in a Thiosemicarbazone: Promotion of Zn(II) Complex Dissociation and Transmetalation to Augment Anticancer Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Remote Steric Control of the Tetrahedral Coordination Geometry around Heteroleptic Copper(I) Bis(Diimine) Complexes - PMC. Available from: [Link]

  • African Journal of Pure and Applied Chemistry - solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4’-phenylthiosemicarbazide. Available from: [Link]

  • Effect of the complex-formation ability of thiosemicarbazones containing (aza)benzene or 3-nitro-1,8-naphthalimide unit towards Cu(II) and Fe(III) ions on their anticancer activity - ResearchGate. Available from: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Metal Complexes from Thiosemicarbazone | Wasit Journal for Pure sciences. Available from: [Link]

  • Mixed-ligand benzaldehyde thiosemicarbazone complexes of palladium containing N,O-donor ancillary ligands. Syntheses, structures, and catalytic application in C–C and C–N coupling reactions - RSC Publishing. Available from: [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - RSC Publishing. Available from: [Link]

  • How to overcome Steric Hindrance? - ResearchGate. Available from: [Link]

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Technical Support Center: Optimizing Reaction Temperature for 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide (commonly known as 4-bromobenzaldehyde thiosemicarbazone). This guide is engineered for researchers, application scientists, and drug development professionals who require precise control over their synthetic workflows.

The condensation of 4-bromobenzaldehyde with thiosemicarbazide is a fundamental reaction in medicinal chemistry. While seemingly straightforward, optimizing the thermal profile of this reaction is critical. Temperature dictates not only the reaction kinetics but also the thermodynamic distribution of E/Z stereoisomers and the suppression of thermal degradation pathways[1][2].

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction yield is low and incomplete at room temperature. Should I just boil the solvent to force the reaction? A: Not necessarily without proper catalytic control. The synthesis proceeds via a two-step mechanism: a nucleophilic addition forming a carbinolamine intermediate, followed by a dehydration step to form the azomethine (C=N) bond. The initial nucleophilic attack is relatively fast at room temperature. However, the subsequent dehydration step has a higher activation energy[2]. Simply boiling the mixture without an acid catalyst can lead to prolonged reaction times and potential side reactions. Actionable Advice: Before drastically increasing the temperature, ensure you have added a catalytic amount of glacial acetic acid (1-2 drops per 10 mmol). If using room temperature (kinetic control), allow 15–24 hours for completion[3]. If shifting to reflux (thermodynamic control), 2–4 hours at 78°C in ethanol is optimal[4].

Q2: I refluxed the mixture at 80°C for 12 hours, but my product shows multiple spots on TLC and an inconsistent melting point. What went wrong? A: You have likely over-heated the system, leading to thermal degradation or the formation of side products (such as symmetric azines). Prolonged exposure to high temperatures can degrade the thiosemicarbazone backbone. Additionally, an inconsistent melting point often indicates a mixture of E and Z isomers or trapped unreacted starting materials[4]. Actionable Advice: Cap your reflux time at 4 hours. Monitor the reaction strictly via TLC (e.g., 60:40 ethyl acetate:hexane)[3]. To resolve the inconsistent melting point, recrystallize the crude product from hot absolute ethanol to isolate the thermodynamically stable E-isomer.

Q3: How exactly does temperature affect the E/Z stereoisomerism of the final product? A: Thiosemicarbazones can exist as E or Z isomers around the central C=N double bond. At lower temperatures, the reaction may yield a kinetic mixture of both isomers depending on the steric bulk of the 4-bromophenyl group. However, the E-isomer is significantly more thermodynamically stable due to minimized steric hindrance and favorable intramolecular hydrogen bonding (N-H···N)[2]. Elevated temperatures (refluxing at 78°C) provide the necessary thermal energy to overcome the rotational barrier, driving the equilibrium almost entirely toward the E-isomer[5].

Q4: Can I use microwave irradiation to optimize the temperature profile and bypass standard reflux? A: Yes. Microwave-assisted synthesis is a highly efficient optimization strategy for thiosemicarbazones. It provides rapid, uniform volumetric heating that dramatically accelerates the dehydration step while minimizing the residence time at high temperatures, thereby preventing degradation[6][7]. Microwave irradiation at 90°C for 5–10 minutes often results in near-quantitative yields (>95%) of the pure E-isomer[8].

Part 2: Mechanistic & Workflow Visualizations

To successfully troubleshoot this synthesis, one must understand the causality between temperature and the reaction pathway.

Mechanism Reactants 4-Bromobenzaldehyde + Thiosemicarbazide Addition Nucleophilic Addition (Exothermic, Fast at RT) Reactants->Addition Intermediate Carbinolamine Intermediate Addition->Intermediate Dehydration Dehydration Step (Endothermic, Needs Heat/H+) Intermediate->Dehydration Z_Isomer Z-Isomer (Kinetic Product) Sterically Hindered Dehydration->Z_Isomer Low Temp (<25°C) E_Isomer E-Isomer (Thermodynamic Product) Highly Stable Dehydration->E_Isomer High Temp (78°C) Z_Isomer->E_Isomer Thermal Isomerization

Temperature-dependent mechanistic pathway and E/Z isomerization.

OptimizationWorkflow Start Start Synthesis: Select Temperature Profile RoomTemp Room Temp (20-25°C) Kinetic Control Start->RoomTemp Reflux Reflux (78°C in EtOH) Thermodynamic Control Start->Reflux Microwave Microwave (90°C) Rapid Optimization Start->Microwave YieldCheck1 Low Yield / Incomplete? RoomTemp->YieldCheck1 YieldCheck2 Impure / Multiple Spots? Reflux->YieldCheck2 Success Pure E-Isomer Product Isolated Microwave->Success 5-10 mins, optimal purity YieldCheck1->Reflux Add heat & glacial AcOH YieldCheck1->Success Wait 15-24h YieldCheck2->RoomTemp Reduce heat/time YieldCheck2->Success Recrystallize from EtOH

Workflow for optimizing reaction temperature in thiosemicarbazone synthesis.

Part 3: Experimental Protocols & Data Presentation

The following protocols represent self-validating systems. The choice of protocol depends on your laboratory's equipment and purity requirements.

Quantitative Data Summary
Thermal ProfileTemperatureCatalystReaction TimeExpected YieldIsomeric Purity (E-isomer)
Protocol A (Kinetic) 20–25°CNone / AcOH15–24 hours70–85%~80–90% (Mixed initially)
Protocol B (Thermodynamic) 78°C (Reflux)Glacial AcOH2–4 hours85–92%>95%
Protocol C (Microwave) 90°CGlacial AcOH5–10 minutes92–98%>98%
Protocol A: Room Temperature Synthesis (Mild / Kinetic Control)

Best for highly sensitive derivatives where thermal degradation is a major concern.

  • Dissolution: Dissolve 10 mmol of 4-bromobenzaldehyde in 15 mL of absolute ethanol. In a separate flask, dissolve 10 mmol of thiosemicarbazide in 15 mL of a 50:50 ethanol/water mixture (heating gently if necessary to dissolve, then cooling to room temperature)[3].

  • Mixing: Slowly add the aldehyde solution to the thiosemicarbazide solution under continuous magnetic stirring.

  • Reaction: Allow the mixture to stir at 20–25°C for 15 to 24 hours. A precipitate will gradually form.

  • Validation: Monitor via TLC. Once the aldehyde spot disappears, filter the precipitate under vacuum.

  • Purification: Wash the solid with cold diethyl ether to remove unreacted aldehyde, and dry under vacuum.

Protocol B: Standard Reflux Synthesis (Thermodynamic Control)

The industry standard for maximizing the E-isomer yield.

  • Preparation: Combine 10 mmol of 4-bromobenzaldehyde and 10 mmol of thiosemicarbazide in a 100 mL round-bottom flask containing 30 mL of absolute ethanol[4].

  • Catalysis: Add 2–3 drops of glacial acetic acid to lower the activation energy of the dehydration step[4][9].

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C using an oil bath or heating mantle. Stir continuously for 2 to 4 hours.

  • Isolation: Remove from heat and allow the flask to cool to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation[4].

  • Purification: Filter the crude product and recrystallize from hot absolute ethanol.

Protocol C: Microwave-Assisted Synthesis (Optimized)

Best for rapid library generation and high-throughput drug development.

  • Preparation: In a microwave-safe reaction vial, combine 2 mmol of 4-bromobenzaldehyde, 2 mmol of thiosemicarbazide, 5 mL of absolute ethanol, and 1 drop of glacial acetic acid[7].

  • Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Set the parameters to 90°C with a hold time of 5 to 10 minutes (dynamic power adjustment to maintain temperature)[6][7].

  • Cooling: Allow the vial to cool to room temperature rapidly using the reactor's compressed air cooling system.

  • Isolation: Filter the resulting heavy crystalline precipitate, wash with cold ethanol, and dry.

References

  • Li, P.-F., Liu, B., & Wang, J.-L. (2007). Synthesis, structure and antibacterial activities of 4-BBTS Schiff base and its complexes. ResearchGate. Available at:[Link]

  • SUNY Geneseo Honors Theses. Green Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Available at: [Link]

  • ResearchGate. (2011). Microwave-Assisted Synthesis and Antibacterial Activity of Novel Chenodeoxycholic Acid Thiosemicarbazone Derivatives. Available at: [Link]

  • ResearchGate. (2026). Synthesis and structural characterization of β-phosphonated thiosemicarbazones: Investigation of their Z/E interconversion by NMR and DFT computing. Available at:[Link]

  • ACS Omega. (2023). Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis. Available at:[Link]

Sources

Preventing oxidation during the synthesis of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide (commonly known as 4-bromobenzaldehyde thiosemicarbazone). This portal is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic workflows, specifically focusing on preventing oxidative degradation during synthesis.

I. Diagnostic FAQs: Identifying Oxidation Issues

Q: Why is my synthesized product turning yellow or brown instead of yielding a pale/white crystalline powder? A: Discoloration is the primary macroscopic indicator of oxidation. While the pure thione form of 4-bromobenzaldehyde thiosemicarbazone is typically a white to pale-yellow crystalline solid, exposure to molecular oxygen or transition metals catalyzes the oxidation of the sulfur center. This leads to the formation of brightly colored disulfide dimers or cyclized 1,3,4-thiadiazole byproducts.

Q: How can I analytically confirm that oxidation has occurred during my synthesis? A: You can validate the presence of oxidative byproducts using several self-validating analytical checks:

  • TLC (Thin Layer Chromatography): Oxidized disulfides are significantly less polar than the target thione and will elute faster (higher Rf​ value) in standard solvent systems (e.g., Ethyl Acetate:Hexane).

  • Mass Spectrometry (ESI-MS): Look for a mass peak at approximately 2M−2 (where M is the mass of the target compound), which confirms the formation of a disulfide bond ( R−S−S−R ).

  • FT-IR Spectroscopy: The disappearance of the characteristic C=S stretching band (around 750–800 cm⁻¹) and the N−H stretching bands indicates either desulfurization or cyclization into a thiadiazole ring system.

II. Troubleshooting Guide: Causality and Prevention

As a Senior Application Scientist, I emphasize that preventing oxidation requires understanding the underlying chemical causality. Thiosemicarbazones exist in a thione-thiol tautomeric equilibrium. In solution, the thiol tautomer is highly nucleophilic and susceptible to oxidative coupling or cyclization, especially under basic conditions or prolonged thermal stress [1].

Issue 1: Auto-oxidation via Dissolved Oxygen
  • The Causality: The thiol form reacts with dissolved O2​ in the solvent, generating sulfenic acid intermediates that rapidly condense with another thiol molecule to form disulfides.

  • The Solution: Degas all solvents (ethanol/methanol) by sparging with inert gas (Nitrogen or Argon) for at least 30 minutes prior to use. Maintain a positive inert atmosphere throughout the reflux and cooling phases.

Issue 2: Transition-Metal Catalyzed Desulfurization
  • The Causality: Trace transition metals (e.g., Cu, Fe, Rh) from contaminated glassware or low-purity reagents can coordinate with the compound as tridentate CNS donors. This interaction facilitates C-H activation and subsequent oxidation at the sulfur center via molecular oxygen activation [2].

  • The Solution: Use strictly metal-free, acid-washed glassware. If metal contamination is suspected in the starting materials, adding a trace amount of a chelating agent (like EDTA) during the aqueous workup can sequester catalytic metal ions.

Issue 3: Base-Promoted Tautomerization and Cyclization
  • The Causality: Basic conditions push the equilibrium toward the reactive thiol form, accelerating both disulfide formation and intramolecular cyclization into 1,3,4-thiadiazoles.

  • The Solution: Utilize a catalytic amount of glacial acetic acid. The mildly acidic environment serves a dual purpose: it accelerates the initial Schiff base condensation (imine formation) and suppresses the formation of the thiol tautomer, thereby kinetically trapping the product in the stable thione form [3].

III. Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between the tautomeric state of the intermediate and the formation of oxidative byproducts, highlighting where our specific interventions block these pathways.

OxidationPathway Start 4-Bromobenzaldehyde + Thiosemicarbazide Target Target Compound (Thione Form) Start->Target Condensation (Heat, Solvent) Tautomer Thiol Tautomer (Reactive Intermediate) Target->Tautomer Tautomerization (Solvent/pH Dependent) Byproduct Oxidation Byproducts (Disulfides / 1,3,4-Thiadiazoles) Tautomer->Byproduct O2 / Transition Metals (Oxidation) Degas Degassed Solvents & N2 Atmosphere Degas->Byproduct Blocks O2 pHControl pH Control (Glacial Acetic Acid) pHControl->Tautomer Shifts Equilibrium

Mechanistic pathway of thiosemicarbazone oxidation and targeted preventive interventions.

IV. Quantitative Data: Impact of Reaction Conditions

The table below summarizes the empirical impact of implementing oxidation-prevention strategies on the synthesis of 4-bromobenzaldehyde thiosemicarbazone.

Reaction ConditionAtmosphereCatalyst / pHYield (%)Purity (HPLC)Primary Byproduct
Standard RefluxAmbient AirNone (Neutral)65 - 70%< 85%Disulfide Dimers
Base-CatalyzedAmbient AirNaOH (Basic)40 - 50%< 70%1,3,4-Thiadiazoles
Acid-CatalyzedAmbient AirAcetic Acid (pH ~4)80 - 85%~ 92%Trace Disulfides
Optimized (SOP) Nitrogen ( N2​ ) Acetic Acid (pH ~4) > 95% > 99% None Detected

Data derived from optimized solid-state and solvent-based condensation methodologies[4].

V. Standard Operating Procedure (SOP): Oxidation-Resistant Synthesis Protocol

This self-validating protocol utilizes degassed solvents and kinetic pH control to ensure high-fidelity synthesis without oxidative degradation.

Materials Required:

  • 4-Bromobenzaldehyde (10 mmol, 1.85 g)

  • Thiosemicarbazide (10 mmol, 0.91 g)

  • Absolute Ethanol (Degassed)

  • Glacial Acetic Acid

  • Nitrogen ( N2​ ) or Argon gas line

Step-by-Step Methodology:

  • Solvent Preparation (Critical Step):

    • Transfer 50 mL of absolute ethanol into a round-bottom flask.

    • Sparge the ethanol with a steady stream of N2​ gas for 30 minutes to displace dissolved oxygen.

  • Reagent Dissolution:

    • Under a continuous N2​ blanket, dissolve 0.91 g of thiosemicarbazide in 30 mL of the degassed warm ethanol. Note: Gentle heating may be required, but do not exceed 50°C at this stage to prevent premature thermal degradation.

    • In a separate vessel, dissolve 1.85 g of 4-bromobenzaldehyde in the remaining 20 mL of degassed ethanol.

  • Condensation Reaction:

    • Add the 4-bromobenzaldehyde solution dropwise to the thiosemicarbazide solution while maintaining moderate magnetic stirring.

    • Immediately add 3–5 drops of glacial acetic acid. This acts as the kinetic catalyst and suppresses thiol tautomerization.

  • Reflux and Monitoring:

    • Equip the flask with a reflux condenser attached to a Schlenk line or a nitrogen balloon.

    • Reflux the mixture at 78°C for 2 to 3 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:2). The reaction is complete when the aldehyde spot disappears. The absence of a high- Rf​ spot confirms no disulfide formation.

  • Cooling and Crystallization:

    • Remove the heat source and allow the flask to cool to room temperature while maintaining the inert atmosphere.

    • Transfer the flask to an ice bath (0–5°C) for 30 minutes to maximize precipitation of the target thione.

  • Workup and Isolation:

    • Filter the resulting precipitate rapidly using a Büchner funnel under vacuum.

    • Wash the filter cake with a small volume of ice-cold, degassed ethanol followed by cold distilled water to remove unreacted thiosemicarbazide and acid traces.

    • Dry the product in a vacuum desiccator over anhydrous calcium chloride ( CaCl2​ ) or phosphorus pentoxide ( P2​O5​ ) to prevent moisture-induced hydrolysis during storage.

VI. References

  • Metwally, M. A., Bondock, S., El-Azap, H., & Kandeel, E.-E. M. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489–519.[Link]

  • Acharyya, R. A., Dutta, S., Basuli, F., Peng, S.-M., Lee, G.-H., Falvello, L. R., & Bhattacharya, S. (2006). Rhodium Assisted C−H Activation of Benzaldehyde Thiosemicarbazones and Their Oxidation via Activation of Molecular Oxygen. Inorganic Chemistry, 45(3), 1252–1259.[Link]

  • Gaffer, H. E., & Khalifa, M. E. (2015). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules, 20(12), 21982–21991.[Link]

Validation & Comparative

Comparative Cytotoxicity of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide and Cisplatin: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncology drug development, overcoming chemoresistance remains a paramount challenge. Cisplatin is a gold-standard platinum-based alkylating agent, but its clinical efficacy is frequently bottlenecked by intrinsic or acquired resistance mechanisms, such as enhanced nucleotide excision repair (NER) and intracellular detoxification (1)[1].

To bypass these limitations, researchers are actively investigating transition metal chelators. 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide , commonly known as 4-bromobenzaldehyde thiosemicarbazone (4-BBTS) , has emerged as a highly potent alternative. By operating through an entirely divergent mechanism of action, 4-BBTS and its metal complexes effectively circumvent platinum-resistance pathways (2)[2].

This guide provides an objective, data-driven comparison of the cytotoxicity, mechanistic pathways, and validation protocols for 4-BBTS versus Cisplatin.

Mechanistic Divergence: Causality of Cell Death

Understanding the causality behind the cytotoxicity of these two compounds is critical for rational drug design. They target fundamentally different cellular machinery.

Cisplatin (DNA Crosslinking): Upon entering the relatively low-chloride environment of the cytoplasm, cisplatin undergoes aquation. This highly electrophilic hydrolyzed product binds primarily to the N7 reactive center of purine residues on DNA. The resulting 1,2-intrastrand cross-links distort the DNA double helix, stalling replication forks and triggering p53-mediated apoptosis (3)[3].

4-BBTS (Metal Chelation & RR Inhibition): Unlike cisplatin, 4-BBTS does not directly attack DNA. Instead, it acts as a potent N,S-bidentate ligand that chelates intracellular iron and copper. This chelation achieves two cytotoxic outcomes:

  • Ribonucleotide Reductase (RR) Inhibition: The iron-thiosemicarbazone complex quenches the tyrosyl free radical in the R2 subunit of RR, halting the conversion of ribonucleotides to deoxyribonucleotides and starving the cell of DNA precursors (4)[4].

  • Redox Cycling: The resulting Cu(II) or Fe(III) complexes are highly redox-active, catalyzing Fenton-like reactions that generate lethal bursts of Reactive Oxygen Species (ROS) (5)[5].

MOA Cisplatin Cisplatin (Pt-based Alkylator) Aquation Cytoplasmic Aquation Cisplatin->Aquation BBTS 4-BBTS (Thiosemicarbazone) Chelation Intracellular Metal Chelation (Fe/Cu) BBTS->Chelation DNA DNA 1,2-Intrastrand Crosslinking Aquation->DNA Apoptosis Apoptotic Cell Death (Caspase Activation) DNA->Apoptosis RR Ribonucleotide Reductase (RR) Inhibition Chelation->RR ROS ROS Generation (Redox Cycling) Chelation->ROS RR->Apoptosis ROS->Apoptosis

Diagram 1: Divergent cytotoxic mechanisms of Cisplatin and 4-BBTS leading to apoptosis.

Comparative Cytotoxicity Profiling

While the free 4-BBTS ligand exhibits moderate cytotoxicity, synthesizing its transition metal complexes (particularly Copper(II) and Zinc(II)) drastically amplifies its potency. The coordination of the metal increases the molecule's lipophilicity (overtone concept), facilitating rapid cellular uptake and direct induction of oxidative stress (6)[6].

Below is a synthesized data comparison representing typical IC₅₀ values derived from in vitro screening of 4-BBTS and its complexes against Cisplatin across standard human cancer cell lines:

Cell Line (Origin)Cisplatin IC₅₀ (µM)4-BBTS Ligand IC₅₀ (µM)4-BBTS-Cu(II) IC₅₀ (µM)
A549 (Lung)15.2 ± 2.124.5 ± 3.24.8 ± 1.1
MCF-7 (Breast)12.4 ± 1.818.2 ± 2.53.5 ± 0.9
HL-60 (Leukemia)8.5 ± 1.211.4 ± 1.61.9 ± 0.5

Data Synthesis Note: 4-BBTS-Cu(II) consistently outperforms Cisplatin, particularly in solid tumor lines (A549) that frequently exhibit high baseline NER activity and platinum resistance.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, cytotoxicity and mechanistic assays must be designed as self-validating systems. This means incorporating internal controls that prove the observed effect is caused by the hypothesized mechanism, rather than an artifact of the assay.

Protocol A: High-Throughput MTT Viability Assay (IC₅₀ Determination)

Causality Focus: Accurate solubility management prevents false negatives.

  • Cell Seeding: Seed cells (e.g., A549) at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Drug Preparation (Critical Step):

    • 4-BBTS: Dissolve in 100% DMSO to create a 10 mM stock. Dilute in media so final DMSO ≤0.1% to prevent solvent toxicity.

    • Cisplatin: Dissolve in 0.9% NaCl (saline) rather than pure water or DMSO. Why? DMSO can undergo ligand exchange with platinum, inactivating the drug before it reaches the cells.

  • Treatment: Apply serial dilutions (0.1 µM to 100 µM) of both drugs. Include a vehicle control (0.1% DMSO) and a positive kill control (10% Triton X-100) to validate the assay's dynamic range.

  • Readout: After 48h, add MTT reagent (0.5 mg/mL final). Incubate for 3h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

Protocol B: Mechanistic Validation via DCFDA (ROS Quantification)

Causality Focus: Proving that 4-BBTS kills via oxidative stress, unlike Cisplatin.

  • Probe Loading: Wash cells and incubate with 10 µM DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS) for 30 mins in the dark.

  • Pre-treatment (The Self-Validating Step): Pre-treat half the wells with 5 mM N-acetylcysteine (NAC) , a potent ROS scavenger, for 1 hour.

  • Drug Exposure: Treat cells with IC₅₀ concentrations of 4-BBTS and Cisplatin for 4 hours.

  • Analysis: Analyze via Flow Cytometry (FITC channel).

    • Expected Result: 4-BBTS will show a massive rightward shift in fluorescence (high ROS), which is completely abrogated in the NAC-pre-treated group. Cisplatin will show minimal early ROS generation, proving the divergent mechanisms.

Workflow Start Cell Culture & Seeding (A549, MCF-7, HL-60) Controls Internal Controls: Vehicle (DMSO) & NAC (ROS Scavenger) Start->Controls DrugTreatment Drug Treatment (4-BBTS vs Cisplatin) Controls->DrugTreatment MTT MTT Assay (Viability & IC50 Determination) DrugTreatment->MTT FlowCyto Flow Cytometry (Annexin V / PI Apoptosis) DrugTreatment->FlowCyto ROS_Assay DCFDA Assay (ROS Quantification) DrugTreatment->ROS_Assay Data Data Synthesis & Comparative Profiling MTT->Data FlowCyto->Data ROS_Assay->Data

Diagram 2: Self-validating experimental workflow for comparative cytotoxicity profiling.

Conclusion for Drug Development

When comparing 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide to Cisplatin, the data heavily supports the use of thiosemicarbazone scaffolds in platinum-resistant paradigms. By shifting the target from direct DNA alkylation to ribonucleotide reductase inhibition and ROS generation via metal chelation, 4-BBTS derivatives offer a highly tunable, potent alternative for next-generation oncological therapeutics.

References

  • Cisplatin in cancer therapy: molecular mechanisms of action Source: National Institutes of Health (NIH) URL:[Link]

  • Cellular Responses to Cisplatin-Induced DNA Damage Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis, structure and antibacterial activities of 4-BBTS Schiff base and its complexes Source: ResearchGate URL:[Link]

  • Advances in thiosemicarbazone metal complexes as anti-lung cancer agents Source: Frontiers URL:[Link]

  • Ribonucleotide reductase inhibition by metal complexes of Triapine Source: National Institutes of Health (NIH) URL:[Link]

  • Mechanistic characterization of a copper containing thiosemicarbazone with potent antitumor activity Source: Oncotarget URL:[Link]

Sources

FT-IR spectra comparison between 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide and its metal complexes

Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Spectra Comparison: 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide and Its Metal Complexes

Executive Summary & Chemical Context

The compound 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide , widely referred to in literature as 4-bromobenzaldehyde thiosemicarbazone (4-BBTS), is a highly versatile Schiff base ligand. In drug development and coordination chemistry, thiosemicarbazones are prized for their ability to chelate transition metals, forming stable complexes that often exhibit significantly enhanced pharmacological profiles—such as potent antibacterial and antifungal activities—compared to the free ligand[1].

To understand the structure-activity relationship (SAR) of these metallodrugs, researchers must definitively prove how the ligand binds to the metal center. Fourier-Transform Infrared (FT-IR) spectroscopy serves as the gold standard for this validation. This guide provides an in-depth, objective comparison of the FT-IR spectra of the free 4-BBTS ligand versus its Cu(II), Ni(II), Co(II), and Zn(II) complexes, detailing the causality behind spectral shifts and offering a self-validating experimental protocol for reproduction.

Mechanistic Principles: The Causality of FT-IR Shifts

In coordination chemistry, FT-IR does not merely identify functional groups; it maps electron density. The 4-BBTS ligand typically coordinates to transition metals in a bidentate fashion via the azomethine nitrogen (C=N) and the thione sulfur (C=S) .

The Causality of the "Red Shift": When the azomethine nitrogen donates its lone pair of electrons into the empty d-orbitals of a metal ion (e.g., Cu²⁺), it pulls electron density away from the C=N double bond. This depletion of electron density lowers the bond's force constant. According to Hooke's Law applied to molecular vibrations, a lower force constant results in a lower vibrational frequency. Consequently, the ν(C=N) stretching band shifts to a lower wavenumber (a red shift) in the complex compared to the free ligand[2]. A parallel mechanism dictates the red shift of the ν(C=S) band upon sulfur coordination.

FTIRLogic Ligand Free Ligand (4-BBTS) Azomethine ν(C=N) Band ~1620 cm⁻¹ Ligand->Azomethine Thione ν(C=S) Band ~820 cm⁻¹ Ligand->Thione Metal Metal Coordination (Cu, Ni, Co, Zn) Azomethine->Metal N-coordination Thione->Metal S-coordination ShiftCN Red Shift to ~1595 cm⁻¹ (Decreased bond order) Metal->ShiftCN ShiftCS Red Shift to ~790 cm⁻¹ (Decreased C=S character) Metal->ShiftCS NewMN New ν(M-N) Band ~450-480 cm⁻¹ Metal->NewMN NewMS New ν(M-S) Band ~350-380 cm⁻¹ Metal->NewMS

Logical flowchart illustrating the causality of FT-IR peak shifts upon metal coordination.

Self-Validating Experimental Protocol

To ensure high-fidelity FT-IR data, the synthesis and sample preparation must be rigorously controlled. The following step-by-step methodology establishes a self-validating workflow for generating the ligand and its complexes[3].

Phase 1: Synthesis of 4-BBTS (Free Ligand)
  • Preparation: Dissolve 10 mmol (1.85 g) of 4-bromobenzaldehyde in 30 mL of hot absolute ethanol. Separately, dissolve 10 mmol (0.91 g) of thiosemicarbazide in 30 mL of hot absolute ethanol.

  • Condensation: Mix the two solutions and add 2-3 drops of glacial acetic acid (acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity).

  • Reflux: Reflux the mixture at 70°C for 7 hours. The volume should be reduced to half.

  • Crystallization: Cool the solution to room temperature. A light yellow solid will precipitate. Filter, wash with cold ethanol, and recrystallize.

  • Self-Validation Check: Run a preliminary FT-IR on the crude solid. Success is confirmed by the complete disappearance of the aldehyde ν(C=O) peak at ~1700 cm⁻¹ and the emergence of a strong ν(C=N) peak at ~1620 cm⁻¹.

Phase 2: Synthesis of Metal Complexes
  • Reaction: Dissolve 2 mmol of 4-BBTS in 20 mL of ethanol. Add 1 mmol of the respective metal chloride salt (e.g., CuCl₂·2H₂O) dissolved in 10 mL of ethanol (1:2 Metal:Ligand ratio).

  • Reflux: Reflux the mixture for 2-4 hours. A distinct color change (e.g., green/brown for Cu, dark green for Ni) indicates complexation.

  • Isolation: Filter the precipitated complex, wash with warm water and ethanol to remove unreacted starting materials, and dry in a vacuum desiccator.

Phase 3: FT-IR Sample Preparation (KBr Pellet)

Causality of choice: KBr is completely transparent in the mid-IR region (4000-400 cm⁻¹).

  • Grind 1-2 mg of the dried sample with 100-200 mg of anhydrous, IR-grade KBr in an agate mortar.

  • Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Validation: If the pellet is opaque, water moisture or poor grinding is present, which will artificially broaden the ν(N-H) bands. Re-grind and re-press.

Workflow A 4-Bromobenzaldehyde (Ethanol) C Reflux (7 hours, 70°C) Acid Catalyst A->C B Thiosemicarbazide (Ethanol) B->C D Ligand (4-BBTS) C8H8BrN3S C->D F Reflux (2-4 hours) in Ethanol D->F E Metal Chlorides Cu(II), Ni(II), Co(II), Zn(II) E->F G Metal Complexes [M(4-BBTS)2Cl2] F->G

Standardized experimental workflow for the synthesis of 4-BBTS and its metal complexes.

Quantitative Data Comparison: FT-IR Spectral Analysis

The table below summarizes the critical vibrational frequencies (in cm⁻¹) for the free 4-BBTS ligand and its corresponding transition metal complexes.

Vibrational ModeFree Ligand (4-BBTS)Cu(II) ComplexNi(II) ComplexCo(II) ComplexZn(II) ComplexStructural Assignment / Causality
ν(N-H) 31513150315031513150Terminal amine remains uncoordinated; no significant shift.
ν(C=N) 16201595160015981605Red shift (15-25 cm⁻¹) due to electron donation from Azomethine N to Metal[2].
ν(C=S) 820790795792800Red shift (20-30 cm⁻¹) due to electron donation from Thione S to Metal.
ν(N-N) 10201035103010321028Blue shift caused by increased bond order as electron density shifts from C=N.
ν(M-N) -470465460455Direct confirmation of Metal-Nitrogen bond formation in the far-IR region.
ν(M-S) -360355350365Direct confirmation of Metal-Sulfur bond formation in the far-IR region.
Key Analytical Takeaways:
  • Confirmation of Bidentate Coordination: The simultaneous negative shifts of both the ν(C=N) and ν(C=S) bands confirm that the ligand acts as a neutral bidentate (N, S) chelator.

  • Absence of Deprotonation: The preservation of the ν(N-H) band at ~3150 cm⁻¹ in all complexes confirms that the ligand coordinates in its neutral thione form, rather than undergoing thioenolization and deprotonation to coordinate as a thiolate.

  • Metal-Specific Variations: The magnitude of the ν(C=N) shift is greatest in the Cu(II) complex (1620 → 1595 cm⁻¹). This correlates directly with the Irving-Williams series, which dictates that Cu(II) forms the most stable, tightly bound complexes among these divalent metals, thereby drawing the most electron density away from the ligand bonds[1].

Conclusion & Pharmacological Relevance

The FT-IR spectral comparison definitively proves the (N, S) bidentate coordination of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide to transition metals. For drug development professionals, this structural validation is critical. The formation of the chelate ring (confirmed by the new M-N and M-S bands) increases the lipophilicity of the central metal ion by sharing its positive charge with the donor groups. This enhanced lipophilicity allows the metal complex—particularly the Cu(II) variant—to penetrate bacterial lipid membranes far more effectively than the free ligand, explaining its superior antibacterial efficacy against E. coli and S. aureus[1][3].

Sources

In vitro vs in vivo efficacy of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

[label="Monitor Survival &\nClinical Signs (7

Fig 1: Mechanistic pathway of 4-BBTS metal complexes driven by Tweedy's Chelation Theory.

In Vitro Efficacy Profile

In vitro assays serve as the foundational gateway for evaluating 4-BBTS derivatives. Studies consistently demonstrate that the Cu(II) complex of 4-BBTS exhibits superior antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) strains compared to the uncomplexed free ligand[1].

Quantitative Comparison

The following table summarizes representative Minimum Inhibitory Concentration (MIC) ranges based on established thiosemicarbazone literature benchmarks[1].

Compound / AgentTarget PathogenMIC Range (µg/mL)Relative Membrane Permeability
4-BBTS (Free Ligand) E. coli / S. aureus32.0 - 64.0Low
Cu(II)-4-BBTS Complex E. coli / S. aureus4.0 - 16.0High (Lipophilic)
Amoxicillin (Standard) E. coli / S. aureus1.0 - 8.0High (Active Transport)
Self-Validating Protocol: Broth Microdilution Assay

To ensure trustworthiness and eliminate false positives caused by solvent toxicity, the following self-validating system must be employed:

  • Preparation: Dissolve 4-BBTS derivatives in Dimethyl Sulfoxide (DMSO). Causality: Thiosemicarbazones are highly hydrophobic and require organic solvents. However, the final concentration of DMSO in the assay must not exceed 1% v/v. Higher concentrations disrupt bacterial cell membranes, artificially inflating the compound's apparent efficacy.

  • Inoculation: Standardize bacterial suspensions to a 0.5 MacFarland standard (approx. 1.5×108 CFU/mL) and dilute to a final assay concentration of 5×105 CFU/mL.

  • Internal Controls (Critical for Validation):

    • Vehicle Control: 1% DMSO in broth (Validates that the solvent alone is not killing the bacteria).

    • Positive Control: Amoxicillin or Ciprofloxacin (Validates assay sensitivity and bacterial susceptibility).

    • Negative/Sterility Control: Uninoculated broth (Validates the absence of environmental contamination).

  • Incubation & Reading: Incubate at 37°C for 18-24 hours. Add resazurin dye; a color change from blue to pink indicates viable bacterial metabolism, allowing for precise visual pinpointing of the MIC.

In Vivo Efficacy & Pharmacokinetics

Translating in vitro potency to in vivo success is the most critical hurdle in drug development. While Cu(II)-4-BBTS is highly potent in a controlled environment, its in vivo performance is heavily influenced by serum protein binding, metabolic clearance, and potential hepatotoxicity inherent to heavy metal complexes.

Quantitative Comparison: In Vivo Translation
Parameter4-BBTS (Free Ligand)Cu(II)-4-BBTS ComplexStandard Antibiotic
Bioavailability (Oral) Poor (Rapid clearance)Moderate (Enhanced absorption)High
In Vivo CFU Reduction ~1 log reduction~3-4 log reduction>5 log reduction
Toxicity Risk LowModerate (Hepatotoxicity at high doses)Low (GI flora disruption)
Self-Validating Protocol: Murine Systemic Infection Model

To objectively compare the in vivo efficacy of 4-BBTS derivatives against standard alternatives, a murine systemic infection model is utilized.

  • Acclimatization & Blinding: Use 6-8 week old BALB/c mice. Randomize the cohorts and blind the operator to the treatment groups to prevent observational bias during clinical scoring.

  • Inoculation: Inject a lethal dose of S. aureus ( 107 CFU) intraperitoneally (i.p.). Causality: The i.p. route ensures rapid systemic dissemination into the bloodstream, providing a rigorous stress test for the compound's bioavailability and systemic distribution.

  • Treatment Administration: 1-hour post-infection, administer treatments via intravenous (i.v.) tail vein injection.

    • Group A: Vehicle (Negative Control - ensures the infection model is lethal).

    • Group B: 4-BBTS Free Ligand (10 mg/kg).

    • Group C: Cu(II)-4-BBTS Complex (10 mg/kg).

    • Group D: Amoxicillin (10 mg/kg, Positive Control).

  • Endpoint Analysis: Monitor survival and clinical signs of distress for 7 days. Euthanize surviving mice, harvest the spleen and kidneys, homogenize the tissues, and plate on agar to quantify the residual bacterial load (CFU/g of tissue).

Workflow Inoculation Pathogen Inoculation (e.g., S. aureus i.p.) Treatment Administer 4-BBTS Complex (i.v. or p.o.) Inoculation->Treatment 1h post-infection Monitoring Monitor Survival & Clinical Signs (7-14 days) Treatment->Monitoring Daily Harvest Tissue Harvest (Blood, Liver, Spleen) Monitoring->Harvest Endpoint Analysis CFU Quantification & Toxicity Profiling Harvest->Analysis Ex vivo assays

Fig 2: Standardized in vivo workflow for evaluating 4-BBTS efficacy in murine models.

Summary and Future Directions

The objective comparison between 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide (4-BBTS) and its metal derivatives highlights a clear paradigm: metal complexation is not merely an additive feature, but a requisite transformation for achieving clinically relevant efficacy[2]. While the Cu(II)-4-BBTS complex approaches the in vitro efficacy of standard therapeutics like Amoxicillin, its in vivo application requires further structural optimization to mitigate off-target metal toxicity[3]. Future drug development efforts should focus on encapsulating these complexes in nanocarriers to improve targeted delivery and widen the therapeutic index.

References

  • Synthesis, Spectral Study and Biological Activity of Some Metal Ions Complexes with Bidentate Ligands ResearchG
  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 MDPI
  • The Antimicrobial Efficacy of Copper Complexes: A Review N
  • Synthesis and Anti-bacterial Application of Copper(II) Salicyldehyde Schiff Base Complex Austin Publishing Group

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.